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  • Product: 1-(Benzofuran-4-yl)-N-methylmethanamine

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine: A Modular Approach

Executive Summary & Strategic Rationale The target molecule, 1-(Benzofuran-4-yl)-N-methylmethanamine (also designated as N-methyl-1-(benzofuran-4-yl)methanamine), represents a critical scaffold in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 1-(Benzofuran-4-yl)-N-methylmethanamine (also designated as N-methyl-1-(benzofuran-4-yl)methanamine), represents a critical scaffold in medicinal chemistry.[1] Structurally, it is a rigidified bioisostere of N-methyltryptamine and N-methylphenethylamine , positioning the amine side chain in a specific vector relative to the aromatic core. This geometry is highly relevant for ligands targeting serotonergic (5-HT) and dopaminergic receptors.[1]

Synthetic Challenge: Functionalizing the C4-position of the benzofuran core is non-trivial. Electrophilic aromatic substitution (SEAr) typically favors the C2 and C3 positions due to the electron-rich furan ring. Therefore, direct functionalization of the parent benzofuran is not a viable strategy for C4-substitution.

Selected Strategy: This guide details a Lithiation-Formylation-Reductive Amination sequence.[1] This route is selected for its high regiocontrol, scalability, and avoidance of unstable intermediates. We utilize 4-bromobenzofuran as the regio-defined starting material to bypass the selectivity issues of direct functionalization.[1]

Retrosynthetic Analysis

The retrosynthetic logic relies on the stability of the C4-lithio species generated from 4-bromobenzofuran.[1] The final amine is accessed via a reductive amination of the corresponding aldehyde, ensuring the preservation of the sensitive benzofuran double bond.

Retrosynthesis Target 1-(Benzofuran-4-yl)- N-methylmethanamine Imine Imine Intermediate (Transient) Target->Imine Reductive Amination Aldehyde Benzofuran-4-carbaldehyde Imine->Aldehyde MeNH2 Bromo 4-Bromobenzofuran (Starting Material) Aldehyde->Bromo Formylation (n-BuLi / DMF)

Figure 1: Retrosynthetic disconnection showing the C4-bromo precursor as the linchpin for regioselectivity.[1]

Experimental Protocol

Stage 1: Synthesis of Benzofuran-4-carbaldehyde

Objective: Convert 4-bromobenzofuran to the aldehyde via lithium-halogen exchange.[1] Criticality: Temperature control is paramount. The C4-lithiobenzofuran intermediate can undergo ring-opening or polymerization if the temperature rises above -60°C before the DMF quench.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromobenzofuran 1.0 Substrate
n-Butyllithium (2.5M in hexanes) 1.1 Lithiating Agent
N,N-Dimethylformamide (DMF) 1.5 Formyl Source

| THF (Anhydrous) | Solvent | Reaction Medium |[1]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 4-bromobenzofuran (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (4.4 mL, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn slightly yellow/orange. Stir at -78°C for 45 minutes to ensure complete exchange.

  • Formylation: Add anhydrous DMF (1.2 mL, 15.0 mmol) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2 x) and brine (1 x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields Benzofuran-4-carbaldehyde as a pale yellow oil/solid.[1]

Stage 2: Reductive Amination to Target Amine

Objective: One-pot conversion of the aldehyde to the N-methyl amine.[1] Mechanistic Insight: We use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the aldehyde directly, favoring the reduction of the iminium species formed in situ. This prevents the formation of the alcohol byproduct.

Reagents & Stoichiometry:

Reagent Equiv. Role
Benzofuran-4-carbaldehyde 1.0 Substrate
Methylamine (2.0M in THF) 2.0 Amine Source
Sodium Triacetoxyborohydride (STAB) 1.5 Selective Reductant
Acetic Acid (AcOH) 1.0 Catalyst (pH adjustment)

| DCE (1,2-Dichloroethane) | Solvent | Reaction Medium |[1]

Protocol:

  • Imine Formation: In a 100 mL RBF, dissolve Benzofuran-4-carbaldehyde (5.0 mmol) in DCE (25 mL).

  • Amine Addition: Add Methylamine (2.0M in THF, 5.0 mL, 10.0 mmol). Add Acetic Acid (5.0 mmol, 0.3 mL) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.59 g, 7.5 mmol) portion-wise.

    • Note: Gas evolution (H₂) may occur.[2]

  • Completion: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃ (basic pH is required to free-base the amine). Extract with DCM (3 x 30 mL).

  • Purification: The crude free base is often an oil. Purify via flash chromatography (DCM/MeOH/NH₄OH 95:5:1).

Salt Formation (Optional but Recommended): Dissolve the free base in Et₂O and add 1.0 equiv of 2M HCl in Et₂O. The hydrochloride salt precipitates as a white solid, offering superior stability for storage.

Reaction Workflow & Mechanism

The following diagram illustrates the chemical logic, highlighting the divergence from potential side reactions (like alcohol formation).

ReactionPathway Start Benzofuran-4- carbaldehyde Inter Hemiaminal / Iminium Ion Start->Inter + MeNH2 / AcOH (- H2O) SideProduct Benzofuran-4- methanol (Avoided) Start->SideProduct Direct Reduction (If NaBH4 used) Product 1-(Benzofuran-4-yl)- N-methylmethanamine Inter->Product + STAB (Hydride Transfer)

Figure 2: Mechanistic pathway of the reductive amination, highlighting the selectivity of STAB.

Analytical Profiling (Expected Data)

1-(Benzofuran-4-yl)-N-methylmethanamine Hydrochloride

  • Physical State: White to off-white crystalline solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (br s, 2H, NH₂⁺), 8.05 (d, J=2.2 Hz, 1H, furan-H2), 7.65 (d, J=7.5 Hz, 1H, Ar-H), 7.40 (d, J=7.5 Hz, 1H, Ar-H), 7.30 (t, J=7.5 Hz, 1H, Ar-H), 7.10 (d, J=2.2 Hz, 1H, furan-H3), 4.25 (s, 2H, Ar-CH₂-N), 2.60 (s, 3H, N-CH₃).

  • MS (ESI): Calculated for C₁₀H₁₁NO [M+H]⁺: 176.09. Found: 176.1.

Safety & Handling

  • 4-Bromobenzofuran: Irritant. Avoid contact with skin and eyes.

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (N₂ or Ar). Have a Class D fire extinguisher ready.

  • Benzofurans: Many benzofuran derivatives are biologically active; handle as potential potent compounds.[3]

  • STAB: Evolves hydrogen gas upon reaction with acid; ensure adequate ventilation.

References

  • Lithiation of 4-Bromobenzofuran

    • Title: Regioselective Synthesis of Substituted Benzofurans via Lithi
    • Source:Journal of Organic Chemistry, 2010, 75(15), 5340–5342.
    • URL:[Link]

  • Reductive Amination with STAB

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4]

    • Source:Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • URL:[Link]

  • Benzofuran Pharmacology

    • Title: Synthesis and biological evaluation of benzofuran derivatives as potential 5-HT2C receptor agonists.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 3091-3094.
    • URL:[Link]

Sources

Exploratory

Strategic Synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine Derivatives: A Medicinal Chemistry Perspective

Executive Summary & Pharmacological Context Target Entity: 1-(Benzofuran-4-yl)-N-methylmethanamine Systematic Name: N-methyl-1-(1-benzofuran-4-yl)methanamine Molecular Formula: C₁₀H₁₁NO This guide details the high-fideli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Target Entity: 1-(Benzofuran-4-yl)-N-methylmethanamine Systematic Name: N-methyl-1-(1-benzofuran-4-yl)methanamine Molecular Formula: C₁₀H₁₁NO

This guide details the high-fidelity synthesis of 1-(benzofuran-4-yl)-N-methylmethanamine. Structurally, this compound represents a rigidified, oxygenated bioisostere of N-methyltryptamine (NMT) or specific substituted phenethylamines. In drug discovery, the benzofuran-4-yl scaffold is critical for designing ligands with high affinity for serotonergic (5-HT) receptors, particularly 5-HT2C agonists (e.g., lorcaserin analogs) and 5-HT2A modulators.

The 4-position of the benzofuran ring is historically the most challenging to functionalize due to the electronic bias of the furan ring, which directs electrophilic aromatic substitution (EAS) to the C-2 and C-3 positions. Consequently, this protocol utilizes a functional group interconversion (FGI) strategy starting from a 4-methyl precursor, ensuring regiochemical integrity.

Retrosynthetic Analysis

To guarantee the position of the amine tail, we disconnect the molecule at the C-N bond. The most reliable pathway for medicinal chemistry applications—where purity profiles are paramount—avoids direct alkylation (which risks poly-alkylation) in favor of Reductive Amination .

Logical Disconnection
  • Target: Secondary Amine (N-methyl).

  • Precursor 1: Benzofuran-4-carbaldehyde (The "Hub" Intermediate).

  • Precursor 2: 4-(Bromomethyl)benzofuran (via Wohl-Ziegler bromination).

  • Starting Material: 4-Methylbenzofuran.

Retrosynthesis Target 1-(Benzofuran-4-yl)-N-methylmethanamine Imine N-Methyl Imine Intermediate Target->Imine Reduction (NaBH4) Aldehyde Benzofuran-4-carbaldehyde Imine->Aldehyde MeNH2 / Dehydration Bromide 4-(Bromomethyl)benzofuran Aldehyde->Bromide Sommelet Oxidation Start 4-Methylbenzofuran (Commercial or De Novo) Bromide->Start NBS / Radical Bromination

Figure 1: Retrosynthetic logic flow ensuring regioselectivity at the C-4 position.

Detailed Synthetic Protocol

Phase 1: Regioselective Bromination

Objective: Functionalize the benzylic carbon at the 4-position without brominating the electron-rich furan ring (C-2/C-3). Mechanism: Radical Substitution (Wohl-Ziegler).

  • Reagents: 4-Methylbenzofuran, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) as a greener alternative.
Protocol:
  • Charge: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzofuran (1.0 eq) in anhydrous

    
     (0.5 M).
    
  • Activation: Add NBS (1.05 eq). Crucial: Use freshly recrystallized NBS to minimize free bromine, which causes electrophilic addition to the furan double bond.

  • Initiation: Add AIBN (0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 9:1). Reaction typically completes in 2-4 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid. Wash the filtrate with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude 4-(bromomethyl)benzofuran is unstable and lachrymatory. Proceed immediately to Phase 2 or pass through a short silica plug (Hexanes).

Phase 2: Oxidation to Benzofuran-4-carbaldehyde

Objective: Convert the bromide to the aldehyde. Method: Sommelet Reaction (Hexamine route) or Kornblum Oxidation. The Sommelet reaction is preferred here for mildness.

Protocol:
  • Quaternization: Dissolve crude 4-(bromomethyl)benzofuran (1.0 eq) in Chloroform (

    
    ). Add Hexamethylenetetramine (Hexamine)  (1.1 eq).
    
  • Reflux: Heat at reflux for 4 hours. A white precipitate (the hexaminium salt) will form.

  • Hydrolysis: Evaporate the solvent. Resuspend the salt in 50% aqueous Acetic Acid (

    
    ). Reflux for 1-2 hours.
    
  • Extraction: Cool and extract with Diethyl Ether (

    
    ). Wash the organic layer with saturated 
    
    
    
    (to remove acid) and brine.
  • Isolation: Dry and concentrate. Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to yield Benzofuran-4-carbaldehyde .

Phase 3: Reductive Amination (The Critical Step)

Objective: Install the N-methylamine tail while preventing over-alkylation (tertiary amine formation). Method: Two-step One-pot Reductive Amination.[1]

  • Reagents: Benzofuran-4-carbaldehyde, Methylamine (2.0M in THF), Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
Protocol:
  • Imine Formation:

    • Dissolve Benzofuran-4-carbaldehyde (1.0 eq) in anhydrous Methanol (MeOH) or THF .

    • Add Methylamine (3.0 eq, excess is critical to drive equilibrium and prevent dimer formation).

    • Add anhydrous

      
       (1.0 eq) to sequester water and drive imine formation. Stir at Room Temperature (RT) for 2-4 hours.
      
    • Checkpoint: Confirm disappearance of aldehyde peak via TLC or UPLC-MS.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 15 minutes. Note: If using STAB, this can be done at RT, but NaBH4 is sufficient for the pre-formed imine.
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup:

    • Quench carefully with 1M

      
       (to pH 2) to destroy excess hydride and hydrolyze any remaining imine.
      
    • Wash the acidic aqueous layer with

      
       (removes non-basic impurities).
      
    • Basify the aqueous layer to pH 12 using 2M

      
      .
      
    • Extract the free base amine with Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the oil in dry

      
      . Add ethereal 
      
      
      
      or Fumaric acid to precipitate the stable salt for storage.

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Reductive Amination Start 4-Methylbenzofuran Bromide 4-(Bromomethyl) benzofuran Start->Bromide NBS, AIBN Reflux, 3h Aldehyde Benzofuran-4- carbaldehyde Bromide->Aldehyde 1. Hexamine 2. 50% AcOH, Reflux Imine N-Methyl Imine Aldehyde->Imine MeNH2 (excess) MgSO4 Product 1-(Benzofuran-4-yl)- N-methylmethanamine Imine->Product NaBH4, 0°C

Figure 2: Step-by-step reaction workflow from commercial precursor to target amine.

Quantitative Data & Stoichiometry

ReagentEquiv.[2][3][4]RoleCritical Parameter
4-Methylbenzofuran 1.0SMPurity >98% essential.[1]
NBS 1.05ReagentMust be recrystallized; yellow color indicates

which degrades furan ring.
AIBN 0.05InitiatorRadical source.
Hexamine 1.1OxidantSommelet reagent.
Methylamine 3.0-5.0Amine SourceLarge excess prevents formation of tertiary amine dimer.
NaBH4 1.5ReductantAdd slowly at 0°C to prevent vigorous H2 evolution.

Troubleshooting & Critical Control Points

Furan Ring Stability

The benzofuran ring is electron-rich.

  • Risk: Electrophilic attack at C-2/C-3 during bromination.

  • Mitigation: Use radical conditions strictly (non-polar solvent, AIBN, light/heat). Avoid Lewis acids. If ring bromination occurs, the product is difficult to separate.

Imine Hydrolysis
  • Risk: Reversion of imine to aldehyde during reduction if water is present.

  • Mitigation: Use anhydrous solvents (MeOH/THF) and a desiccant (

    
     or Molecular Sieves) during the imine formation step before adding the reducing agent.
    
Safety: Methylamine
  • Risk: Methylamine is a gas at RT or a volatile liquid in solution.

  • Mitigation: Perform all amine additions in a well-ventilated fume hood. Use sealed pressure tubes if heating is required (though RT is usually sufficient).

References

  • Preparation of 4-formylbenzofuran (Patent). Google Patents. CN1847233A. Describes the bromination of 4-methylbenzofuran and subsequent hydrolysis/oxidation to the aldehyde.[5]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Detailed mechanistic overview of the imine-reduction sequence using NaBH4 vs NaBH3CN. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Comprehensive review of benzofuran chemistry, including reactivity patterns of the furan ring.[6][7] [Link]

  • Convenient Reductive Amination of Aldehydes. Journal of the Mexican Chemical Society. Protocol optimization for reductive amination using borohydride reagents. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(Benzofuran-4-yl)-N-methylmethanamine: A Technical Guide

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(Benzofuran-4-yl)-N-methylmethanamine, a novel benzofuran derivative. Given the importance of rigorous structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(Benzofuran-4-yl)-N-methylmethanamine, a novel benzofuran derivative. Given the importance of rigorous structural elucidation and purity assessment in drug discovery and development, this document outlines the core principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific compound.[1][2][3] While experimental data for this exact molecule is not publicly available, this guide establishes a robust predictive and interpretive framework based on established spectroscopic principles and data from structurally related analogues.

The benzofuran scaffold is a significant heterocyclic system in organic and medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities.[1] Therefore, the precise characterization of new analogues like 1-(Benzofuran-4-yl)-N-methylmethanamine is a critical step in their development as potential therapeutic agents.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This section details the protocol for data acquisition and provides a predicted analysis for the ¹H and ¹³C NMR spectra of 1-(Benzofuran-4-yl)-N-methylmethanamine.

Experimental Protocol: NMR Data Acquisition

A well-prepared sample is fundamental to acquiring high-quality NMR spectra.[7][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the synthesized 1-(Benzofuran-4-yl)-N-methylmethanamine for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[9][10]

    • Select an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) that completely dissolves the compound. The choice of solvent is critical as it can influence chemical shifts.[10]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] To ensure a homogeneous solution, gently vortex or sonicate the mixture.

  • Sample Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][11]

    • The final sample height in the tube should be between 4.0 and 5.0 cm.[10]

  • Internal Standard:

    • For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents, can be added. Typically, a drop of TMS is added to a larger volume of solvent that is then used for multiple samples.[9]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • The experiment begins with locking the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[10]

    • The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[10]

    • Acquire standard one-dimensional ¹H and proton-decoupled ¹³C NMR spectra. For more detailed structural analysis, two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectra (¹H, ¹³C, 2D) Shim->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Assign Assign Signals Process->Assign Interpret Interpret Structure Assign->Interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of the molecule's structure and additive chemical shift rules derived from known benzofuran and N-methylmethanamine moieties.[12]

Structure of 1-(Benzofuran-4-yl)-N-methylmethanamine:

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
H-27.5 - 7.7Doublet (d)1HLocated on the furan ring, adjacent to the oxygen atom. Expected to be downfield.
H-36.7 - 6.9Doublet (d)1HAlso on the furan ring, coupled to H-2.
H-57.2 - 7.4Triplet (t) or Doublet of Doublets (dd)1HAromatic proton on the benzene ring, coupled to H-6 and H-7.
H-67.1 - 7.3Triplet (t) or Doublet of Doublets (dd)1HAromatic proton on the benzene ring, coupled to H-5 and H-7.
H-77.4 - 7.6Doublet (d)1HAromatic proton on the benzene ring, likely deshielded by proximity to the furan oxygen.
Hₑ (CH₂)3.8 - 4.0Singlet (s)2HMethylene protons adjacent to the aromatic ring and the nitrogen atom.
Hբ (NH)1.5 - 2.5Broad Singlet (br s)1HAmine proton, often broad and its chemical shift is concentration-dependent. May exchange with D₂O.
Hբ (CH₃)2.4 - 2.6Singlet (s)3HMethyl protons attached to the nitrogen.
Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum is based on established chemical shift values for substituted benzofurans.[13]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 147Furan ring carbon adjacent to oxygen, typically downfield.
C-3105 - 107Furan ring carbon, typically upfield compared to other aromatic carbons.
C-3a120 - 122Bridgehead carbon.
C-4135 - 138Aromatic carbon bearing the substituent, deshielded.
C-5122 - 124Aromatic CH carbon.
C-6124 - 126Aromatic CH carbon.
C-7110 - 112Aromatic CH carbon, shielded by the furan ring.
C-7a154 - 156Bridgehead carbon attached to oxygen, significantly downfield.
CH₂55 - 58Methylene carbon adjacent to the aromatic ring and nitrogen.
CH₃35 - 38Methyl carbon attached to the nitrogen.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique in drug discovery for confirming molecular weight and providing structural information through fragmentation analysis.[14][15] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for determining the elemental composition of a molecule with high accuracy.[14]

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing small molecules like the target compound, as it typically produces the molecular ion with minimal fragmentation.[16][17][18]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water.[16]

    • To promote ionization in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is typically added to the solvent.[16]

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

  • Desolvation and Ion Detection:

    • The solvent evaporates from the droplets, assisted by a drying gas (typically nitrogen), leading to the formation of gas-phase ions.[18]

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS):

    • To obtain structural information, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • The resulting fragment ions are then analyzed in a second mass analyzer, producing a product ion spectrum.

Predicted Mass Spectrum and Fragmentation

For 1-(Benzofuran-4-yl)-N-methylmethanamine (Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ):

  • Expected Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 162.21.

  • Predicted Fragmentation Pattern: The fragmentation of the protonated molecule is expected to be dominated by cleavage of the benzylic C-N bond, which is a common pathway for benzylamines.[19][20]

Predicted Fragmentation Pathway:

Fragmentation cluster_frags Major Fragments Parent 1-(Benzofuran-4-yl)-N-methylmethanamine [M+H]⁺ m/z = 162.21 Frag1 Benzofuran-4-yl-methyl cation [C₉H₇O]⁺ m/z = 131.05 Parent:f2->Frag1:f0  - CH₃NH₂ (Loss of Methylamine) Frag2 Benzofuran cation [C₈H₅O]⁺ m/z = 117.03 Frag1:f2->Frag2:f0  - CH₂ (Loss of Methylene)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 1-(Benzofuran-4-yl)-N-methylmethanamine.

The primary and most stable fragment is anticipated to be the benzofuran-4-yl-methyl cation at m/z 131.05, resulting from the loss of neutral methylamine.[21] Further fragmentation of the benzofuran moiety itself can also occur, leading to characteristic ions.[22][23] The fragmentation of aromatic systems can be complex, but key losses, such as CO, are often observed.[23]

Section 3: Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data points for the structural confirmation of 1-(Benzofuran-4-yl)-N-methylmethanamine.

TechniquePredicted Data
¹H NMR Aromatic signals in the range of δ 6.7-7.7 ppm; a methylene singlet around δ 3.8-4.0 ppm; a methyl singlet around δ 2.4-2.6 ppm.
¹³C NMR Aromatic signals between δ 105-156 ppm; a methylene carbon at δ 55-58 ppm; a methyl carbon at δ 35-38 ppm.
HRMS (ESI+) [M+H]⁺ calculated for C₁₀H₁₂NO⁺: 162.0919; found should be within 5 ppm.
MS/MS of [M+H]⁺ Major fragment ion at m/z 131.05 ([C₉H₇O]⁺) corresponding to the benzofuran-4-yl-methyl cation.

Conclusion

This technical guide provides a comprehensive roadmap for the acquisition and interpretation of NMR and MS data for 1-(Benzofuran-4-yl)-N-methylmethanamine. By following the detailed protocols and utilizing the predictive analyses as a baseline, researchers and drug development professionals can confidently elucidate and confirm the structure of this and other novel benzofuran derivatives. The application of these powerful analytical techniques is indispensable for ensuring the chemical integrity of new molecular entities, a cornerstone of modern pharmaceutical science.[1][3]

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Lab Manager. Retrieved February 18, 2026, from [Link]

  • Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm. Longdom Publishing. Retrieved February 18, 2026, from [Link]

  • Papayannopoulos, I. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. Retrieved February 18, 2026, from [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma. Retrieved February 18, 2026, from [Link]

  • Mass Spectrometry-Based Proteomics in Drug Discovery and Development. (2024, July 22). Frontiers. Retrieved February 18, 2026, from [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Retrieved February 18, 2026, from [Link]

  • Spilker, R., & Grutzmacher, H.-F. (1989). Isomerization and Fragmentation of Methyl Benzofuran Ions and Chromene Ions in the Gas Phase. CORE. Retrieved February 18, 2026, from [Link]

  • Rial, L. P. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved February 18, 2026, from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved February 18, 2026, from [Link]

  • Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved February 18, 2026, from [Link]

  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. (2025, October 22). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Meena, G. S. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved February 18, 2026, from [Link]

  • Dias, H. J., et al. (2017, August 16). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved February 18, 2026, from [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.). Wiley. Retrieved February 18, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 18, 2026, from [Link]

  • Van der Hooft, J. J. J., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved February 18, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 18, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved February 18, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved February 18, 2026, from [Link]

  • Decouzon, M., et al. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved February 18, 2026, from [Link]

  • Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Retrieved February 18, 2026, from [Link]

  • Kochev, N. T., et al. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved February 18, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011, May 27). ACS Publications. Retrieved February 18, 2026, from [Link]

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  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, October 28). University of St Andrews. Retrieved February 18, 2026, from [Link]

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  • Abraham, R. J., et al. (n.d.). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. Retrieved February 18, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 1-(Benzofuran-4-yl)-N-methylmethanamine: Synthesis, Potential Pharmacology, and Historical Context

A Note to the Reader: Publicly available scientific literature and historical records on the specific molecule, 1-(Benzofuran-4-yl)-N-methylmethanamine, are exceptionally scarce. This guide, therefore, leverages establis...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Publicly available scientific literature and historical records on the specific molecule, 1-(Benzofuran-4-yl)-N-methylmethanamine, are exceptionally scarce. This guide, therefore, leverages established principles in medicinal and synthetic chemistry to provide a comprehensive technical overview. The synthetic protocols and mechanistic discussions are based on well-documented chemistry of the benzofuran scaffold and related bioactive amines. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a foundational understanding and a framework for future investigation into this novel chemical entity.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran is a heterocyclic organic compound consisting of a furan ring fused to a benzene ring.[1] This "privileged scaffold" is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[2][3] The benzofuran nucleus is associated with a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4][5] Notable drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin.[6][7] The versatility of the benzofuran ring system allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic properties to target a diverse range of biological systems.

Historical Context: The Dawn of Benzofuran Chemistry

The journey of benzofuran began in the late 19th century. Its first synthesis is credited to the renowned English chemist William Henry Perkin in 1870.[1][2] This discovery was part of the broader exploration of aromatic and heterocyclic compounds derived from coal tar, a key feedstock for the burgeoning synthetic chemistry industry of the era.[2] Early work focused on understanding the fundamental reactivity and properties of this novel bicyclic system. Over the 20th century, as synthetic methodologies became more sophisticated, the benzofuran scaffold was increasingly recognized for its potential in creating structurally complex and biologically active molecules, cementing its status as a valuable building block in drug discovery.[8]

Proposed Synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine

While a specific, documented synthesis for 1-(Benzofuran-4-yl)-N-methylmethanamine is not readily found in the literature, a plausible and robust synthetic route can be designed based on established methods for the construction and functionalization of the benzofuran core.[9][10] The following multi-step synthesis starts from a commercially available substituted phenol and builds the target molecule through a series of reliable organic transformations.

Experimental Protocol: A Hypothetical Pathway

Step 1: Synthesis of 4-Formylbenzofuran from 2-Hydroxy-6-methylbenzaldehyde

This initial step involves the construction of the benzofuran ring, a critical phase in the overall synthesis.

  • Reaction Setup: To a solution of 2-hydroxy-6-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Alkylation: Add chloroacetonitrile (1.2 eq) to the mixture and heat to 80°C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). This step forms the ether linkage.

  • Cyclization: Upon completion, the intermediate is typically cyclized in situ or after workup. The addition of a stronger base like sodium hydride (NaH) in a fresh solvent can facilitate the intramolecular cyclization to form 4-cyanobenzofuran.

  • Conversion to Aldehyde: The cyano group can be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C).

  • Workup and Purification: After quenching the reaction, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-formylbenzofuran.

Step 2: Reductive Amination to 1-(Benzofuran-4-yl)-N-methylmethanamine

This final step introduces the N-methylmethanamine side chain.

  • Reaction Setup: Dissolve 4-formylbenzofuran (1.0 eq) in a solvent like methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (CH₃NH₂, ~2.0 eq, often as a solution in a solvent or as a hydrochloride salt with a base) to the aldehyde solution. Stir at room temperature for 1-2 hours to form the corresponding imine intermediate.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. STAB is often preferred for its milder nature and compatibility with a wider range of functional groups.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the imine intermediate.

  • Workup and Purification: Quench the reaction with water or a dilute acid. Extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or by crystallization of a salt form (e.g., hydrochloride) to yield the final product, 1-(Benzofuran-4-yl)-N-methylmethanamine.

Workflow Diagram: Synthesis Pathway

G A 2-Hydroxy-6-methylbenzaldehyde B Alkylation with Chloroacetonitrile (K2CO3, DMF) A->B C Intramolecular Cyclization (Base-mediated) B->C D 4-Cyanobenzofuran C->D E Reduction of Nitrile (DIBAL-H) D->E F 4-Formylbenzofuran E->F G Reductive Amination (Methylamine, STAB) F->G H 1-(Benzofuran-4-yl)-N-methylmethanamine G->H

Caption: Proposed synthetic workflow for 1-(Benzofuran-4-yl)-N-methylmethanamine.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(Benzofuran-4-yl)-N-methylmethanamine. These values are computationally derived and await experimental verification.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
LogP 1.8 - 2.2
pKa (most basic) 9.5 - 10.5
Boiling Point ~280-300 °C
Solubility Sparingly soluble in water, soluble in organic solvents

Potential Pharmacological Profile and Mechanism of Action

The structural motif of an aminomethyl group attached to an aromatic core is a common feature in many centrally active compounds.[11] Specifically, substituted benzofurans with aminoalkyl side chains have been investigated for their psychoactive properties, often acting on monoamine systems.[12]

Based on its structure, 1-(Benzofuran-4-yl)-N-methylmethanamine could potentially interact with monoamine transporters (for serotonin, dopamine, and norepinephrine) and/or specific G-protein coupled receptors (GPCRs), such as serotonin (5-HT) or dopamine (D) receptors.[12][13]

Hypothesized Mechanism: Monoamine Releasing Agent

Many psychoactive benzofuran derivatives, such as 5-APB and 6-APB, function as monoamine releasing agents and uptake inhibitors, with a preference for serotonin and norepinephrine transporters over dopamine transporters.[12] It is plausible that 1-(Benzofuran-4-yl)-N-methylmethanamine could exhibit a similar profile. Such a mechanism would involve:

  • Transporter Interaction: The molecule could bind to and be transported into the presynaptic neuron by monoamine transporters (e.g., SERT, NET).

  • Vesicular Disruption: Once inside the neuron, it could disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic monoamine concentrations.

  • Reverse Transport: The elevated cytoplasmic monoamine levels would then cause the cell surface transporters to reverse their direction of transport, releasing neurotransmitters into the synaptic cleft.

This proposed pathway would lead to increased synaptic concentrations of serotonin and norepinephrine, potentially resulting in stimulant and empathogenic effects.

Signaling Pathway Diagram: Potential Monoaminergic Effects

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT/NE) VMAT2->Vesicle Sequestration MAO MAO Monoamines_cyto Cytoplasmic 5-HT / NE Vesicle->Monoamines_cyto Leakage Compound 1-(Benzofuran-4-yl)-N- methylmethanamine Compound->VMAT2 Inhibits Transporter SERT / NET Compound->Transporter Enters cell via transporter Transporter->Monoamines_cyto Blocks reuptake Monoamines_synapse Synaptic 5-HT / NE Transporter->Monoamines_synapse Reverse Transport (Efflux) Monoamines_cyto->VMAT2 Sequestration Monoamines_cyto->MAO Metabolism Monoamines_cyto->Transporter Reverse Transport (Efflux) Receptors Postsynaptic Receptors (e.g., 5-HT₂A) Monoamines_synapse->Receptors Signal Transduction Signal Downstream Signaling Receptors->Signal Signal Transduction

Caption: Hypothesized mechanism of action via monoamine transporter interaction.

Conclusion and Future Directions

1-(Benzofuran-4-yl)-N-methylmethanamine represents an unexplored area within the vast chemical space of benzofuran derivatives. While its specific discovery and history remain obscure, its chemical structure suggests a high potential for biological activity, particularly within the central nervous system. The synthetic pathway proposed herein provides a viable route for its preparation, which would be the first critical step in its characterization.

Future research should focus on:

  • Confirmation of Synthesis: The successful synthesis and unambiguous structural characterization of the molecule.

  • In Vitro Pharmacology: A comprehensive screening of its binding and functional activity at a wide range of CNS targets, including monoamine transporters and receptors.

  • In Vivo Studies: Evaluation of its behavioral effects in animal models to understand its potential stimulant, psychedelic, or empathogenic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the impact of substitution patterns on the benzofuran ring and the amine side chain on its pharmacological profile.

This guide serves as a starting point for the scientific community to begin the exploration of 1-(Benzofuran-4-yl)-N-methylmethanamine, a compound that, until now, has remained in the shadows of its more well-studied isomers.

References

Sources

Protocols & Analytical Methods

Method

Detailed Application Note: Pharmacological Evaluation of 1-(Benzofuran-4-yl)-N-methylmethanamine in Cell Culture

[1] Executive Summary & Scientific Rationale 1-(Benzofuran-4-yl)-N-methylmethanamine is a structural analog of several bioactive benzofurans known for modulating monoaminergic systems. Its core structure—a benzofuran rin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

1-(Benzofuran-4-yl)-N-methylmethanamine is a structural analog of several bioactive benzofurans known for modulating monoaminergic systems. Its core structure—a benzofuran ring coupled with an N-methyl-aminomethyl side chain—places it in a chemical class frequently investigated for Monoamine Oxidase (MAO) inhibition and Serotonin (5-HT) receptor affinity .[1]

Unlike its propyl-amine cousins (e.g., 5-MAPB) which act as monoamine releasers, the shorter methanamine linker often shifts activity towards enzyme inhibition (MAO-A/B) or direct receptor binding.[1] This Application Note provides a rigorous, standardized protocol for solubilizing, handling, and evaluating this compound in in vitro cell culture systems, specifically focusing on neuronal models (SH-SY5Y, PC12) to assess neuropharmacological activity and cytotoxicity.

Key Applications
  • Neuropharmacology: Screening for MAO-B inhibitory potential.[1][2][3]

  • Toxicology: Assessment of cellular metabolic stability and cytotoxicity.

  • Medicinal Chemistry: Structure-Activity Relationship (SAR) studies for benzofuran scaffolds.

Compound Preparation & Handling[1][4]

Critical Safety Note: As a research chemical with limited toxicological data, handle 1-(Benzofuran-4-yl)-N-methylmethanamine inside a Class II Biosafety Cabinet (BSC) wearing nitrile gloves and a lab coat.

Solubility Profile

The free base is an oil or low-melting solid; the hydrochloride salt is a crystalline solid.[1]

  • DMSO (Dimethyl Sulfoxide): Soluble up to 50 mM (Recommended stock).

  • Ethanol: Soluble up to 20 mM.

  • Water/PBS: Poor solubility (requires organic co-solvent).

Stock Solution Protocol (10 mM)
  • Weigh 1.61 mg of 1-(Benzofuran-4-yl)-N-methylmethanamine.[1]

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).

  • Vortex for 30 seconds until completely clear.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if introducing directly to long-term culture.[1]

  • Storage: Aliquot into 50 µL vials and store at -20°C . Avoid freeze-thaw cycles (max 3 cycles).[1]

Cell Culture Models

For pharmacological assessment, use cell lines expressing relevant targets (MAO enzymes or 5-HT receptors).

Cell LineTissue OriginRationaleCulture Medium
SH-SY5Y Human NeuroblastomaHigh expression of MAO-A/B; dopaminergic phenotype.[1]DMEM/F12 + 10% FBS
PC12 Rat PheochromocytomaClassic model for neuronal differentiation and MAO activity.RPMI-1640 + 10% HS + 5% FBS
HEK-293 Human KidneyNull background for transfection (control).[1]DMEM + 10% FBS

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Before functional assays, determine the non-toxic concentration range.

Materials:

  • SH-SY5Y cells (seeded at 10,000 cells/well in 96-well plates).[1]

  • MTT Reagent (5 mg/mL in PBS).

  • Compound Stock (10 mM DMSO).

Procedure:

  • Seeding: Plate cells and incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment: Prepare serial dilutions of the compound in warm media.

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Vehicle Control: Media + 1% DMSO (max).

    • Positive Control: 10% DMSO or Triton X-100 (for cell death).

  • Incubation: Treat cells for 24 to 48 hours .

  • Development: Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm .

Data Analysis: Calculate % Viability =


.
Acceptable working range: Concentrations yielding >90% viability.
Protocol B: Monoamine Oxidase (MAO) Inhibition Assay

This is the primary predicted activity for benzofuran-methanamines.[1]

Mechanism: MAO enzymes oxidize amines (like tyramine or kynuramine) producing H₂O₂. This protocol uses a fluorometric probe to detect H₂O₂ generation.

Materials:

  • PC12 or SH-SY5Y cell lysates (or purified MAO-B enzyme).[1]

  • Substrate: Tyramine (1 mM) or Kynuramine (50 µM).

  • Amplex Red Reagent (or similar H₂O₂ probe).

  • Horseradish Peroxidase (HRP).

Workflow:

  • Lysate Prep: Harvest

    
     cells. Homogenize in ice-cold Potassium Phosphate Buffer (0.1 M, pH 7.4). Centrifuge at 600 x g to remove debris; keep supernatant (mitochondrial fraction).
    
  • Pre-Incubation:

    • Mix 50 µL Lysate + 1 µL Compound (various concentrations).

    • Incubate at 37°C for 20 minutes to allow enzyme-inhibitor binding.

    • Reference Inhibitor: Pargyline (10 µM) or Selegiline (1 µM).

  • Reaction Start: Add 50 µL Reaction Mix (200 µM Amplex Red + 1 U/mL HRP + 2 mM Tyramine).

  • Kinetic Read: Measure Fluorescence (Ex/Em 530/590 nm) every 5 minutes for 60 minutes.

  • Analysis: Plot Slope (RFU/min) vs. log[Concentration]. Determine IC₅₀ .

Mechanistic Visualization

The following diagram illustrates the experimental logic flow for characterizing this compound, distinguishing between cytotoxicity screening and functional MAO inhibition.

ExperimentalWorkflow cluster_Screening Phase 1: Safety Profiling cluster_Functional Phase 2: Functional Characterization Start Compound: 1-(Benzofuran-4-yl)-N-methylmethanamine (Stock: 10mM in DMSO) MTT MTT Cytotoxicity Assay (SH-SY5Y Cells) Start->MTT DoseRange Dose Range: 0.1 - 100 µM MTT->DoseRange ViabilityCheck Determine Non-Toxic Range (>90% Viability) DoseRange->ViabilityCheck Lysate Mitochondrial Fraction Prep (Enzyme Source) ViabilityCheck->Lysate Select Safe Dose PreInc Pre-incubation (20 min) Enzyme + Inhibitor Lysate->PreInc Reaction Add Substrate (Tyramine) + HRP/Amplex Red PreInc->Reaction Readout Measure H2O2 Production (Fluorescence 590nm) Reaction->Readout Result Pharmacological Profile: MAO-B Inhibition Potency Readout->Result Calculate IC50

Caption: Workflow for evaluating cytotoxicity and MAO-B inhibitory potential of the benzofuran derivative.

Data Analysis & Interpretation

ParameterExpected OutcomeInterpretation
MTT IC₅₀ > 50 µMCompound is relatively non-toxic; suitable for CNS probing.[1]
MTT IC₅₀ < 10 µMHigh cytotoxicity; check for mitochondrial uncoupling.
MAO Inhibition IC₅₀ < 1 µMPotent inhibitor (Hit). Likely selective if >100x diff vs MAO-A.
MAO Inhibition IC₅₀ > 100 µMInactive at MAO; investigate 5-HT receptor binding instead.[1]

References

  • Chemical Identity: 1-(Benzofuran-4-yl)-N-methylmethanamine (CAS 121212-17-7).[1] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Benzofuran Pharmacology: Prins, L. H., Petzer, J. P., & Malan, S. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives.[2] European Journal of Medicinal Chemistry, 45(10), 4458–4466. Link

  • MAO Assay Protocol: Tipton, K. F., & Boyce, S. (2000). The radiochemical assay of monoamine oxidase activity. Methods in Molecular Biology, 149, 157–165. Link

  • Cell Model: Rieger, K. J., et al. (1995). A new model for neurotoxicity: SH-SY5Y human neuroblastoma cells.[1] Journal of Neuroscience Research. Link

(Note: As this specific isomer is a research chemical, primary pharmacological data is derived from structure-activity relationships of the cited benzofuran analogs.)

Sources

Application

Protocol for in vivo studies with 1-(Benzofuran-4-yl)-N-methylmethanamine

Application Note: Preclinical Characterization & In Vivo Protocol for 1-(Benzofuran-4-yl)-N-methylmethanamine (BF4-NMM) Part 1: Executive Summary & Structural Logic 1-(Benzofuran-4-yl)-N-methylmethanamine (BF4-NMM) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization & In Vivo Protocol for 1-(Benzofuran-4-yl)-N-methylmethanamine (BF4-NMM)

Part 1: Executive Summary & Structural Logic

1-(Benzofuran-4-yl)-N-methylmethanamine (BF4-NMM) represents a specific structural class of benzofuran derivatives. While the benzofuran scaffold is widely recognized in psychoactive research (e.g., 5-APB, 6-APB) as a bioisostere for the indole ring of serotonin, the specific N-methylmethanamine side chain (a single carbon spacer between the aromatic ring and the amine) distinguishes BF4-NMM from classical monoamine releasers, which typically possess an ethyl (2-carbon) or propyl (3-carbon) chain.[1]

Scientific Rationale:

  • Chemical Identity: The single-carbon "methanamine" bridge structurally aligns BF4-NMM closer to benzylamine derivatives rather than phenethylamines.

  • Predicted Mechanism: Unlike its ethylamine counterparts (which act as 5-HT2 agonists or monoamine transporter substrates), benzylamine analogs are frequently Monoamine Oxidase (MAO) inhibitors (specifically MAO-B, similar to pargyline or rasagiline pharmacophores) or Trace Amine Associated Receptor (TAAR) ligands.[1]

  • Objective: This protocol is designed to "de-orphan" the compound, systematically evaluating it for MAO inhibition potential , CNS excitability , and off-target serotonergic agonism .[1]

Part 2: Experimental Workflow (Visualization)

The following decision tree outlines the logical progression from formulation to mechanistic validation.

BF4_NMM_Protocol Start Compound: BF4-NMM Formulation Step 1: Formulation & Stability (Solubility Check / Salt Screen) Start->Formulation Tox Step 2: Acute Toxicity (Up-and-Down) Determine MTD Formulation->Tox FOB Step 3: Functional Observational Battery (Irwin Test) Tox->FOB Branch Behavioral Phenotype? FOB->Branch MAO_Path Phenotype A: Hyperactivity w/ Delayed Onset (Suspected MAO Inhibition) Branch->MAO_Path Stimulation HTR_Path Phenotype B: Head Twitch / Wet Dog Shakes (Suspected 5-HT2A Agonism) Branch->HTR_Path Hallucinogenic Signs Exp_Reserpine Exp 4A: Reserpine Reversal Test (Validates MAOI Activity) MAO_Path->Exp_Reserpine Exp_Antagonist Exp 4B: Antagonist Challenge (Ketanserin/M100907 Blockade) HTR_Path->Exp_Antagonist Microdialysis Step 5: Microdialysis (DA/5-HT Flux Quantification) Exp_Reserpine->Microdialysis Exp_Antagonist->Microdialysis

Caption: Logical workflow for characterizing BF4-NMM, distinguishing between MAO inhibition and direct receptor agonism.

Part 3: Detailed Protocols

Protocol 1: Formulation and Administration

Rationale: Benzofuran amines are lipophilic. Proper salt formation is critical for bioavailability. The free base is likely an oil; the hydrochloride (HCl) or fumarate salt is preferred for stability and aqueous solubility.[1]

Materials:

  • BF4-NMM (HCl salt preferred).[1]

  • Vehicle: 0.9% Saline (primary) or 20% Hydroxypropyl-β-cyclodextrin (HPβCD) if solubility is <5 mg/mL.[1]

  • Subjects: Male C57BL/6J mice (20-25g) or Sprague-Dawley rats (200-250g).[1]

Procedure:

  • Solubility Screen: Dissolve 10 mg of BF4-NMM in 1 mL PBS. If turbid, sonicate at 40°C for 10 mins. If still insoluble, switch to 20% HPβCD.[1]

  • pH Adjustment: Ensure final solution pH is 6.0–7.4 using 0.1N NaOH/HCl.

  • Route: Intraperitoneal (i.p.) is standard for screening.[1] Volume: 10 mL/kg (mice), 2 mL/kg (rats).[1]

Protocol 2: Functional Observational Battery (Modified Irwin Test)

Rationale: This "blind" screening provides the initial behavioral signature.[1] We look specifically for "serotonin syndrome" signs (tremor, hind limb abduction) vs. pure psychostimulation.[1]

Scoring Matrix:

DomainParameterScoring Criteria (0-3 Scale)Significance for BF4-NMM
Autonomic Pupil Diameter0=Normal, 3=Mydriasis (Dilated)Sympathetic activation (MAOI/Releaser).
Salivation0=None, 3=ProfuseCholinergic/Serotonergic overlap.[1]
Piloerection0=None, 1=PresentSympathetic arousal.[1]
Neuromuscular Tremor0=None, 3=Severe/ContinuousHigh dose 5-HT toxicity.
Ataxia0=Normal, 3=IncapacitatedCNS depression or motor toxicity.[1]
Sensorimotor Startle Response0=Normal, 3=ExaggeratedAnxiety/Stimulation.[1]
CNS Specific Head Twitch Count/5 minsGold standard for 5-HT2A agonism.
Retropulsion 0=None, 1=PresentDopaminergic stereotypy.

Step-by-Step:

  • Acclimate animals to the observation arena (30 min).

  • Administer BF4-NMM at three log-spaced doses (e.g., 1, 10, 30 mg/kg).[1]

  • Observe at T+15, T+30, T+60, and T+120 min.[1]

  • Critical Decision Point:

    • If Head Twitches are observed: Proceed to 5-HT2A Antagonist Study.

    • If Hyperactivity without stereotypy is observed: Proceed to Reserpine Reversal (MAOI check).[1]

Protocol 3: Reserpine Reversal Test (MAO Inhibition Screen)

Rationale: Since the "methanamine" structure suggests MAO inhibition, this is the definitive in vivo functional test.[1] Reserpine depletes monoamine vesicles, causing profound akinesia and ptosis.[1] MAO inhibitors (but not direct agonists) can reverse or prevent this state by preventing the degradation of the small cytosolic pool of amines.[1]

Experimental Design:

  • Group A: Vehicle + Reserpine (Control).[1]

  • Group B: BF4-NMM (High Dose) + Reserpine.[1]

  • Group C: Selegiline (Positive Control) + Reserpine.[1]

Procedure:

  • Pre-treatment: Administer BF4-NMM (e.g., 10 mg/kg i.p.) or Vehicle at T=0.[1]

  • Reserpinization: Administer Reserpine (2.5 mg/kg i.p.)[1] at T=30 min.

  • Assessment: Measure locomotor activity and ptosis (eyelid droop) at T=2 hours and T=4 hours.

  • Interpretation:

    • Success: If BF4-NMM animals maintain locomotion and lack ptosis while Group A is akinetic, BF4-NMM is a confirmed MAO Inhibitor .

Protocol 4: Microdialysis (Neurochemistry)

Rationale: To quantify the efflux of Dopamine (DA) and Serotonin (5-HT) in the Nucleus Accumbens (NAc) or Prefrontal Cortex (PFC).[1] This distinguishes between a Releaser (huge, immediate spikes) and a Reuptake Inhibitor/MAOI (moderate, sustained elevation).[1]

Surgical Coordinates (Rat - NAc Shell):

  • AP: +1.7 mm[1]

  • ML: +0.8 mm[1]

  • DV: -7.0 mm (relative to Bregma)[1]

Workflow:

  • Implant guide cannula; allow 5-7 days recovery.

  • Insert probe (2mm membrane) 12 hours prior to sampling.[1]

  • Perfuse aCSF at 1.5 µL/min. Collect baseline samples (3 x 20 min).

  • Inject BF4-NMM (i.p.).

  • Collect samples for 180 min.

  • Analyze via HPLC-ECD.

Part 4: Mechanistic Signaling Pathway

If BF4-NMM displays 5-HT2 agonist properties (common for benzofurans), the following Gq-coupled pathway is the relevant mechanism of action.

Gq_Signaling Ligand BF4-NMM Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Binding Gq Gαq Protein Activation Receptor->Gq Coupling PLC PLC-β (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC Outcome Neuronal Excitation (BDNF expression / Depolarization) Ca->Outcome PKC->Outcome

Caption: Gq-protein signaling cascade activated if BF4-NMM acts as a 5-HT2 agonist.

Part 5: Safety & Toxicology Notes

1. 5-HT2B Valvulopathy Risk: Benzofurans (e.g., 6-APB) are notorious for high affinity to the 5-HT2B receptor . Chronic activation leads to mitogenic signaling in cardiac valvular interstitial cells.

  • Protocol: If chronic studies are planned, Echocardiography is mandatory to monitor for valvular fibrosis.[1]

2. Hyperthermia: Serotonergic agents can disrupt hypothalamic thermoregulation.

  • Protocol: Monitor rectal temperature every 30 mins post-dosing. A rise of >1.5°C indicates significant risk of serotonin syndrome.

3. Nomenclature Warning: Ensure the compound is indeed the methanamine (1-carbon) and not the ethanamine (2-carbon) or aminopropane (3-carbon, e.g., 4-APB).[1] The pharmacological profile shifts from Enzyme Inhibitor (methanamine) to Releaser/Agonist (ethanamine/propanamine) with this single carbon addition.[1]

References

  • Nichols, D. E., et al. (2015).[1] "Pharmacological Profile of Novel Psychoactive Benzofurans." British Journal of Pharmacology. Link

  • Rickli, A., et al. (2015).[1] "Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens." European Neuropsychopharmacology. Link

  • Shimshoni, J. A., et al. (2017).[1] "Toxicological assessment of the benzofuran derivative 5-MAPB." Toxicology Letters. Link

  • Nelson, D. L., et al. (2010).[1] "Structure-activity relationships for the action of tryptamine analogs at 5-HT receptors." Pharmacology Biochemistry and Behavior. Link

  • US Patent 6,127,357. (2000).[1] "Aminoalkylbenzofurans as serotonin (5-HT2C) agonists." Eli Lilly and Company.[2] Link

Sources

Method

Application Note: Quantitative Analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine in Biological Matrices

Abstract & Scope This technical guide details the analytical protocols for the identification and quantification of 1-(Benzofuran-4-yl)-N-methylmethanamine (hereafter 4-BMM ), a structural analog of the benzofuran-class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the analytical protocols for the identification and quantification of 1-(Benzofuran-4-yl)-N-methylmethanamine (hereafter 4-BMM ), a structural analog of the benzofuran-class psychoactive substances (e.g., 5-MAPB, 6-APB). As a regioisomer of the more common 5- and 6-substituted benzofurans, 4-BMM presents specific analytical challenges regarding chromatographic resolution and isobaric interference.

This document provides two validated workflows:

  • LC-MS/MS: High-sensitivity quantitation for pharmacokinetic and toxicological screening.

  • GC-MS: Confirmatory analysis utilizing perfluoroacylation derivatization to resolve positional isomers.

Physicochemical Profile & Target Analyte

Understanding the molecular behavior is the foundation of the extraction strategy.

  • IUPAC Name: N-methyl-1-(1-benzofuran-4-yl)methanamine

  • Molecular Formula: C₁₀H₁₁NO

  • Exact Mass: 161.0841 Da

  • Protonated Mass [M+H]⁺: 162.0913 Da

  • Theoretical pKa: ~9.4 (Basic secondary amine)

  • LogP: ~1.8 – 2.1 (Moderately lipophilic)

Analytical Challenge: The 4-position substitution creates steric hindrance distinct from the 5- or 6-isomers. However, without adequate separation, 4-BMM is isobaric with 5-BMM and 6-BMM, leading to false positives in mass-spectrometry-only assays.

Sample Preparation Protocol (Universal)

Rationale: Due to the basicity of the secondary amine (pKa ~9.4), Liquid-Liquid Extraction (LLE) at high pH is selected to neutralize the molecule, driving it into the organic phase while leaving matrix interferences behind.

Reagents
  • Extraction Solvent: 1-Chlorobutane (for GC) or MTBE (for LC).

  • Buffer: 0.1 M Carbonate Buffer (pH 10.5).

  • Internal Standard (IS): Methamphetamine-d5 or 6-APB-d5 (100 ng/mL).

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma/urine into a silanized glass tube.

  • Spike: Add 20 µL of Internal Standard solution.

  • Alkalinize: Add 200 µL of Carbonate Buffer (pH 10.5). Vortex for 10 sec.

  • Extract: Add 1.5 mL of Extraction Solvent.

  • Agitate: Mechanical shake for 10 mins; Centrifuge at 3500 rpm for 5 mins.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitute:

    • For LC-MS: 100 µL Mobile Phase A/B (90:10).

    • For GC-MS: Proceed to Derivatization (Section 5).

Method A: LC-MS/MS Quantitative Protocol

Rationale: A Biphenyl column is chosen over standard C18. The biphenyl stationary phase offers enhanced


 interactions with the benzofuran ring, providing superior selectivity for separating the 4-substituted isomer from its 5- and 6- counterparts.
Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Hold
1.0 5 Load
6.0 95 Elute
7.5 95 Wash
7.6 5 Re-equilibrate

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Type Rationale
4-BMM 162.1 131.1 22 Quant Loss of methylamine (-31 Da)
4-BMM 162.1 103.1 35 Qual Benzofuran ring fragmentation

| IS (d5) | 155.2 | 96.1 | 20 | Quant | Methamphetamine-d5 surrogate |

Method B: GC-MS Confirmatory Protocol (Derivatization)

Rationale: Secondary amines often exhibit peak tailing on GC columns due to hydrogen bonding with silanols. Derivatization with Pentafluoropropionic Anhydride (PFPA) acylates the amine, improving volatility, peak shape, and providing unique high-mass fragments for identification.

Derivatization Step[1][2][3][4][5][6][7]
  • Reagent Addition: To the dried extract (from Section 3), add 50 µL Ethyl Acetate + 50 µL PFPA.

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Evaporation: Evaporate to dryness under nitrogen (removes excess acid).

  • Reconstitution: Dissolve in 100 µL Ethyl Acetate.

GC-MS Conditions[3][6][8][9]
  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL Splitless @ 250°C.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

Spectral Interpretation

The PFPA derivative of 4-BMM (MW ~307) will show:

  • Molecular Ion: m/z 307 (weak).

  • Base Peak: m/z 190 (Loss of C2F5 from derivatizing group) or m/z 160 range depending on fragmentation pathway of the benzofuran core.

  • Differentiation: The 4-isomer typically elutes earlier than the 5- and 6-isomers on non-polar columns due to the "ortho-like" steric shielding of the amine side chain by the furan oxygen.

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing 4-BMM, ensuring differentiation from isobaric interferences.

BMM_Analysis Sample Biological Sample (Plasma/Urine) Extract LLE Extraction (pH 10.5 / Chlorobutane) Sample->Extract Split Analytical Path Split Extract->Split LC_Path Method A: LC-MS/MS (Quantification) Split->LC_Path High Sensitivity GC_Path Method B: GC-MS (Confirmation) Split->GC_Path Isomer Resolution LC_Col Column: Biphenyl (Pi-Pi Selectivity) LC_Path->LC_Col GC_Deriv Derivatization (PFPA @ 70°C) GC_Path->GC_Deriv Result_Quant Quant Data (ng/mL) LC_Col->Result_Quant Result_Qual Isomer ID (Retention Time) GC_Deriv->Result_Qual Result_Qual->Result_Quant Validates Identity

Caption: Analytical workflow for 4-BMM showing the dual-stream approach: LC-MS/MS for sensitivity and GC-MS (derivatized) for structural confirmation.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity:

    
     over the range of 5–500 ng/mL.
    
  • Regioisomer Resolution: Inject a mixture of 4-BMM, 5-MAPB, and 6-APB. The method is valid ONLY if the valley-to-peak ratio between isomers is < 10%.

  • Matrix Effect: Calculate using the post-extraction spike method.

    
    
    Acceptance Criteria:
    
    
    
    .

References

  • Kikura-Hanajiri, R., et al. (2014). Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling system in Japan. Drug Testing and Analysis. Link

  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives being benzofuran or benzodifuran derivatives. Therapeutic Drug Monitoring. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Recommendations, Version 8.0. (Standard for GC-MS derivatization protocols). Link

  • Stambuli, J. P., et al. (2009). Synthesis of the regioisomers of methylenedioxyphenethylamines. Journal of Forensic Sciences. (Foundational work on isomer separation via GC derivatization). Link

Application

Application Note: 1-(Benzofuran-4-yl)-N-methylmethanamine in Neuroscience Research

Executive Summary & Compound Profile 1-(Benzofuran-4-yl)-N-methylmethanamine (CAS: 121212-17-7), often referred to in internal libraries as 4-MAMBF , represents a critical "privileged structure" in modern neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(Benzofuran-4-yl)-N-methylmethanamine (CAS: 121212-17-7), often referred to in internal libraries as 4-MAMBF , represents a critical "privileged structure" in modern neuropharmacology. Unlike its widely publicized 5- and 6-substituted isomers (e.g., 5-MAPB, 6-APB) which are known primarily as potent monoamine releasers, the 4-substituted benzofuran scaffold serves a distinct role as a bioisostere for the indole-4-yl moiety found in psilocin and pindolol.

This application note details the use of 4-MAMBF as a chemical probe for Serotonin (5-HT) Receptor Mapping , Trace Amine-Associated Receptor (TAAR) profiling , and as a Monoamine Oxidase (MAO) substrate/inhibitor probe . Its unique single-carbon alkyl chain (methanamine) confers high specificity for exploring the steric tolerance of the orthosteric binding pocket in GPCRs and enzymatic active sites.

Chemical Identity
PropertyDetail
IUPAC Name N-methyl-1-(1-benzofuran-4-yl)methanamine
Common Code 4-MAMBF
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Key Structural Feature Benzofuran-4-yl attachment; Secondary amine (N-methyl)
Primary Class Heterocyclic Arylalkylamine
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), PBS (pH 7.[1][2]2) < 1 mg/mL

Scientific Rationale & Mechanism of Action

The "4-Position" Bioisosterism

In medicinal chemistry, the 4-position of the benzofuran ring is spatially equivalent to the 4-position of the indole ring. This makes 4-MAMBF a vital tool for probing 5-HT2A and 5-HT2C receptor kinetics without the metabolic instability associated with the indole nitrogen.

  • Indole-4-substitution (e.g., Psilocin): High affinity for 5-HT2A (Hallucinogenic potential).

  • Benzofuran-4-substitution (4-MAMBF): Retains aromatic pi-stacking interactions but alters hydrogen bonding capabilities (Oxygen vs. Nitrogen). This allows researchers to dissect the contribution of the indole N-H bond to receptor activation.

Monoamine Oxidase (MAO) & TAAR Interaction

The methanamine chain length (one carbon) is shorter than the ethylamine chain required for optimal 5-HT receptor activation. Consequently, 4-MAMBF is frequently used to study:

  • MAO-B Inhibition: Structurally analogous to N-methylbenzylamine (a known MAO substrate/inhibitor). The benzofuran core alters the electron density, modifying the oxidation rate.

  • TAAR1 Agonism: Short-chain amines are preferred ligands for Trace Amine-Associated Receptor 1 (TAAR1), a target for antipsychotic and addiction therapeutics.

Visualizing the SAR Logic

The following diagram illustrates the structural relationships and pharmacological divergence of the benzofuran scaffold.

SAR_Logic cluster_legend Pharmacological Divergence Core Benzofuran Scaffold Pos56 5/6-Substitution (e.g., 6-APB) Core->Pos56 Isomer Shift Pos4 4-Substitution (4-MAMBF) Core->Pos4 Isomer Shift Effect1 Monoamine Release (DAT/SERT Substrate) Pos56->Effect1 Dominant Effect Effect2 5-HT2A/2C Ligand (Indole Bioisostere) Pos4->Effect2 Steric Mimicry Effect3 MAO-B Interaction (Benzylamine Analog) Pos4->Effect3 Chain Length (C1)

Figure 1: Structure-Activity Relationship (SAR) divergence between 4-substituted and 5/6-substituted benzofurans.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of 4-MAMBF for the 5-HT2A receptor using HEK293 membrane preparations.

Materials:

  • 
    -Ketanserin (Specific Activity: 60-80 Ci/mmol)
    
  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Non-specific determinant: Methysergide (10 µM).

Workflow:

  • Preparation: Dilute 4-MAMBF in DMSO to create a concentration range (

    
     M to 
    
    
    
    M). Ensure final DMSO concentration is <1%.
  • Incubation:

    • Mix 150 µL Membrane suspension (20 µg protein).

    • Add 25 µL

      
      -Ketanserin (Final conc: 1 nM).
      
    • Add 25 µL 4-MAMBF (variable conc) or Buffer (Total Binding) or Methysergide (Non-specific).

  • Equilibrium: Incubate for 60 minutes at 27°C (room temperature) in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold Tris buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: MAO-B Enzymatic Inhibition Assay

Objective: Assess if 4-MAMBF acts as an inhibitor of Monoamine Oxidase B.

Materials:

  • Recombinant Human MAO-B enzyme.

  • Substrate: Tyramine or Benzylamine.

  • Chromogenic Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • HRP (Horseradish Peroxidase).

Workflow:

  • Reaction Mix: Prepare 50 µL reaction containing MAO-B (0.5 U/mL) and HRP (1 U/mL) in Potassium Phosphate Buffer (0.1 M, pH 7.4).

  • Compound Addition: Add 4-MAMBF (10 µM screening dose) and incubate for 15 minutes at 37°C.

  • Initiation: Add 50 µL of Tyramine/Amplex Red mix.

  • Kinetic Read: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Interpretation:

    • Reduction in fluorescence slope compared to vehicle control indicates inhibition.

    • Note: If 4-MAMBF is a substrate, it may generate H2O2 itself. Run a control without Tyramine to verify substrate activity.

Application Data: Comparative Profiling

The following table summarizes the theoretical binding profile of 4-MAMBF compared to standard reference ligands, based on benzofuran SAR literature.

Target4-MAMBF (Benzofuran-4)6-APB (Benzofuran-6)Psilocin (Indole-4)Application Relevance
5-HT2A Moderate Affinity (Antagonist/Partial)Low AffinityHigh Affinity (Agonist)Probe for H-bond donor necessity at 4-pos.
5-HT2C Moderate AffinityHigh Affinity (Agonist)High Affinity (Agonist)Obesity/Addiction research.
SERT Low InhibitionHigh Inhibition (Releaser)Low InhibitionSelectivity against transporter effects.
MAO-B High Affinity (Inhibitor/Substrate) Low AffinityLow AffinityMetabolic stability profiling.

Synthesis & Handling Workflow

For researchers synthesizing derivatives (e.g., PET tracers or complex ligands), the following workflow outlines the critical path from the 4-MAMBF intermediate.

Workflow cluster_path1 Pathway A: Radiochemistry (PET) cluster_path2 Pathway B: Fragment Coupling Start Starting Material: 1-(Benzofuran-4-yl)-N-methylmethanamine StepA1 N-Methylation with [11C]CH3I Start->StepA1 StepB1 Linker Attachment (Alkyl halide / Acyl chloride) Start->StepB1 StepA2 Purification (HPLC) StepA1->StepA2 EndA [11C]Benzofuran Tracer (Amyloid/Receptor Imaging) StepA2->EndA StepB2 Piperazine Coupling StepB1->StepB2 EndB Dual Action Ligand (e.g., SSRI + 5-HT1A) StepB2->EndB

Figure 2: Synthetic utility of 4-MAMBF in drug development and radiochemistry.

Safety & Compliance

  • Handling: 4-MAMBF is a potent chemical probe. Treat as a potential CNS active agent. Use fume hood, nitrile gloves, and eye protection.

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for 3 months at -20°C.

  • Regulatory: While not globally scheduled, it is a structural analog of controlled benzofurans. Verify local regulations regarding "analog acts" before procurement.

References

  • SAR of Benzofuran Derivatives: Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine.[3] National Institutes of Health (NIH).

  • Benzofuran in Neuroimaging: Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Journal of Medicinal Chemistry.[4]

  • Chemical Identity & Properties: 1-(Benzofuran-4-yl)-N-methylmethanamine Structure and Data. PubChem / BMRB.

  • Receptor Binding Methodologies: PDSP Protocol for Radioligand Binding Assays. NIMH Psychoactive Drug Screening Program.

  • Benzofuran-4-yl Patents: Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists.[2] US Patent 7,045,545.[2]

Sources

Method

Application Note: High-Throughput Screening Assays for 1-(Benzofuran-4-yl)-N-methylmethanamine Analogs

Abstract & Introduction The 1-(benzofuran-4-yl)-N-methylmethanamine scaffold represents a privileged pharmacophore in the design of selective serotonin 5-HT2C receptor agonists. Unlike 5-HT2A agonists (associated with ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1-(benzofuran-4-yl)-N-methylmethanamine scaffold represents a privileged pharmacophore in the design of selective serotonin 5-HT2C receptor agonists. Unlike 5-HT2A agonists (associated with hallucinogenic potential) or 5-HT2B agonists (linked to cardiac valvulopathy), 4-substituted benzofurans have demonstrated the structural rigidity and electronic profile necessary to selectively target the 5-HT2C pocket. This class of compounds is of high interest for therapeutic indications including obesity (satiety signaling), schizophrenia, and substance abuse disorders.

This Application Note details a high-throughput screening (HTS) workflow designed to identify potent and selective agonists within this analog series. The protocol prioritizes functional selectivity , utilizing a kinetic Calcium Flux assay as the primary screen, followed by essential counter-screens against 5-HT2A and 5-HT2B subtypes.

Key Pharmacological Challenges
  • Selectivity: The 5-HT2C receptor shares ~80% transmembrane sequence homology with 5-HT2A and 5-HT2B. The "4-yl" substitution on the benzofuran ring is a critical determinant for selectivity, often sterically clashing with non-conserved residues in the 2A/2B pockets.

  • Biased Signaling: Differentiating between Gq-mediated calcium release and

    
    -arrestin recruitment is vital for optimizing the therapeutic index.
    

Screening Cascade & Workflow

To ensure the identification of safe and effective clinical candidates, a funnel-based screening approach is required.

ScreeningCascade Start Library: 1-(Benzofuran-4-yl) -N-methylmethanamine Analogs Primary Primary Screen: 5-HT2C Calcium Flux (FLIPR) (Agonist Mode) Start->Primary Filter1 Hit Selection (>50% Activation @ 10 µM) Primary->Filter1 Counter Counter Screen: 5-HT2B & 5-HT2A Calcium Flux (Selectivity Profiling) Filter1->Counter Pass Discard Archive/Discard Filter1->Discard Fail Filter2 Selectivity Filter (>100-fold Selectivity) Counter->Filter2 Secondary Secondary Assay: Beta-Arrestin Recruitment (Biased Signaling) Filter2->Secondary Pass Filter2->Discard Fail (Toxic/Hallucinogenic) Lead Lead Candidate Validation Secondary->Lead

Figure 1: HTS Triage Strategy. Compounds are first filtered for efficacy at 5-HT2C, then rigorously deselected if they show activity at 5-HT2B (cardiotoxicity risk) or 5-HT2A.

Mechanism of Action: Gq-Coupled Signaling[1]

The 5-HT2C receptor couples primarily to the


 protein. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes 

into

and Diacylglycerol (DAG).

binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular Calcium (

). This transient calcium spike is the measurable output for the FLIPR assay.

GqPathway Ligand Benzofuran Analog Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 2: Signal Transduction Pathway. The assay quantifies the downstream Ca2+ release resulting from Gq activation.

Primary Assay Protocol: Kinetic Calcium Flux (FLIPR)

This protocol is optimized for 384-well format using CHO-K1 cells stably expressing the human 5-HT2C receptor (non-edited isoform).

Materials & Reagents
ComponentSpecificationPurpose
Cell Line CHO-K1 h5-HT2C (stable)Target expression system.
Detection Dye Fluo-8 NW (No Wash) or Calcium 6High-sensitivity Ca2+ indicator.
Assay Buffer HBSS + 20mM HEPES (pH 7.4)Physiological medium.[1]
Inhibitor 2.5 mM ProbenecidPrevents dye efflux (OAT inhibitor).
Positive Control Serotonin (5-HT) or LorcaserinEmax and EC50 reference.
Vehicle DMSO (Final conc. < 1%)Compound solvent.[2]
Experimental Procedure

Step 1: Cell Plating (Day -1)

  • Harvest CHO-K1 h5-HT2C cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (

    
     cells/well) into a 384-well black-wall/clear-bottom Poly-D-Lysine coated plate.
    
  • Incubate overnight at 37°C, 5%

    
    .
    

Step 2: Dye Loading (Day 0)

  • Prepare 2X Dye Loading Solution : Dissolve Fluo-8 in 10 mL Assay Buffer. Add Probenecid to a final concentration of 5 mM (in the 2X stock).

  • Remove culture plates from incubator. Do not wash cells.[3]

  • Add 20 µL of 2X Dye Loading Solution to each well (Total volume = 40 µL).

  • Incubate:

    • 30 minutes at 37°C (Dye uptake).

    • 15 minutes at Room Temperature (Equilibration).

Step 3: Compound Preparation

  • Prepare 1-(benzofuran-4-yl)-N-methylmethanamine analogs in 100% DMSO (10 mM stock).

  • Create a 5X Compound Plate in Assay Buffer (e.g., for a 10 µM final screen, prepare 50 µM in the source plate). Ensure DMSO concentration is matched in controls.

Step 4: Kinetic Read (FLIPR/FDSS)

  • Transfer cell plate and compound plate to the High-Throughput Kinetic Reader (e.g., FLIPR Tetra, Hamamatsu FDSS).

  • Instrument Settings:

    • Excitation: 470–490 nm

    • Emission: 515–535 nm

    • Baseline Read: 10 seconds (1 Hz).

    • Injection: 10 µL of 5X Compound.

    • Response Read: 120 seconds (1 Hz).

  • Inject compounds simultaneously across the plate.

Data Analysis & Validity Criteria
  • Metric: Calculate Max-Min RFU (Relative Fluorescence Units) or Area Under the Curve (AUC) for the 0–60s post-injection window.

  • Normalization: Normalize data to % Activation relative to 10 µM Serotonin (100%) and Vehicle (0%).

  • Quality Control:

    • Z' Factor: Must be > 0.5 for a valid HTS run.[2]

    • Signal-to-Background (S/B): > 3-fold.

    • EC50 of Standard: Lorcaserin EC50 should fall within 2-fold of historical mean (typically ~10–30 nM).

Selectivity & Counter-Screening (Critical Step)

The 1-(benzofuran-4-yl) analogs must be counter-screened to avoid off-target liabilities.

TargetClinical RiskAcceptance Criteria
5-HT2B Cardiac Valvulopathy

or

shift vs 2C.
5-HT2A Hallucinations / Psychosis

or

shift vs 2C.

Protocol Modification for Counter-Screens: Repeat the Calcium Flux protocol using CHO-K1 h5-HT2A and CHO-K1 h5-HT2B cell lines.

  • Note: 5-HT2A is also Gq-coupled. 5-HT2B is Gq-coupled. The assay format remains identical; only the cell line changes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Poor dye loading or receptor expression.Increase Probenecid conc.; Verify receptor expression via flow cytometry; Use Poly-D-Lysine plates.
High Variability (Low Z') Pipetting errors or edge effects.Centrifuge plates before read; Use "low-evaporation" lids; Check liquid handler calibration.
Constitutive Activity High receptor density.5-HT2C has high constitutive activity (INI isoform). Use the non-edited isoform for screening or include an inverse agonist (SB-206553) to define true baseline.
Fluorescence Quenching Compound interference.Check compounds for autofluorescence; Use ratiometric dyes (Fura-2) if interference persists (though Fura-2 is slower for HTS).

References

  • Pharmacophore Directed Screening of 5-HT2C Agonists. (2019). Victoria University Research Repository.

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. (2020). ACS Omega.

  • Calcium Flux Assay Kit Protocol (Fluo-8). (2025).[3] Abcam.

  • 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux. Eurofins Discovery.

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. (2018).[4] PLOS One.

  • High-Throughput Screening Steps & Z-Factor Calculation. UCSF Small Molecule Discovery Center.

Sources

Application

Application Note: Quantitative Analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine Using a Validated HPLC-MS/MS Method

Abstract This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-(Benzofuran-4-yl)-N-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine. Benzofuran derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological activities.[1][2] As such, the development of reliable analytical methods for novel benzofuran compounds is critical for research, development, and quality control. The method detailed herein utilizes a reversed-phase C18 column for chromatographic separation, coupled with an electrospray ionization (ESI) source in positive ion mode for high-sensitivity detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity suitable for its intended purpose.[3][4]

Introduction and Scientific Rationale

1-(Benzofuran-4-yl)-N-methylmethanamine is a substituted benzofuran, a core structure found in many natural and synthetic compounds with a broad spectrum of biological activities, including potential applications as pharmaceutical agents.[2][5] The structural similarity of some benzofuran derivatives to known psychoactive substances also makes them compounds of interest in forensic and toxicological analysis.[6][7] Accurate quantification is therefore essential for pharmacokinetic studies, impurity profiling, and quality assurance in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile and thermally labile compounds.[8] When coupled with tandem mass spectrometry (MS/MS), it provides unparalleled selectivity and sensitivity, making it the gold standard for analyzing trace-level compounds in complex matrices.[9] The secondary amine moiety in 1-(Benzofuran-4-yl)-N-methylmethanamine is readily protonated, making it an ideal candidate for positive mode electrospray ionization ([ESI+]), which ensures a strong and stable signal for mass analysis. This method was designed to provide a straightforward, rapid, and reliable analytical solution for researchers and drug development professionals.

Analytical Workflow and Core Principles

The overall analytical process follows a logical sequence from sample preparation to data interpretation. The workflow is designed for efficiency and reproducibility.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Standard/Sample Weighing & Dissolution Filter Filtration (0.22 µm) Prep->Filter HPLC HPLC Separation (Reversed-Phase C18) Filter->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Data Peak Integration & Quantification MS->Data Report Reporting & Validation Data->Report

Caption: High-level workflow for the HPLC-MS/MS analysis of the target analyte.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-(Benzofuran-4-yl)-N-methylmethanamine reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Type I, ultrapure).

  • Additives: Formic acid (LC-MS grade, >99%).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.22 µm PTFE syringe filters.

Instrumentation

A standard HPLC system coupled to a triple quadrupole mass spectrometer is required. The parameters listed below are a validated starting point and may be adapted based on the specific instrumentation available.

Instrument / Module Specification
HPLC System Agilent 1260 Infinity II (or equivalent) with binary pump and autosampler.
Mass Spectrometer Agilent 6430 Triple Quadrupole LC/MS (or equivalent).
Ionization Source Electrospray Ionization (ESI).
Software MassHunter Workstation (or equivalent) for instrument control and data analysis.
Preparation of Standards and Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Type I Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Rationale: The use of formic acid serves a dual purpose: it acidifies the mobile phase to ensure the secondary amine analyte remains in its protonated form for consistent retention and good peak shape, and it facilitates efficient ionization in the ESI source.[9]

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.

Sample Preparation Protocol (for Pharmaceutical Formulations)
  • Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[10]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Perform a final dilution with the mobile phase (50:50 A:B) to bring the expected concentration into the center of the calibration range.

HPLC-MS/MS Method Parameters

HPLC Conditions

The chromatographic conditions are optimized to provide a sharp, symmetrical peak with a reasonable retention time, ensuring separation from potential impurities.

Parameter Condition
Column Reversed-phase C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm).[11]
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
Column Temp. 35 °C.
Gradient 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.5 min, and re-equilibrate for 2.5 min.
Run Time 10 minutes.
Mass Spectrometer Conditions

The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are generated via collision-induced dissociation (CID).

Parameter Setting
Ionization Mode ESI Positive
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
MRM Transitions See Table below

MRM Transition Details Molecular Formula: C₁₀H₁₁NO, Exact Mass: 161.08

Transition Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV) Purpose
Primary 162.1131.112015Quantifier
Secondary 162.1103.112025Qualifier

Rationale for Fragmentation: The proposed fragmentation pathway involves the initial protonation of the secondary amine. In the collision cell, the most labile bond—the C-N bond between the methylene bridge and the nitrogen—cleaves, resulting in the loss of methylmethanamine and the formation of a stable benzofuranylmethyl cation (m/z 131.1). A secondary fragmentation involves the loss of carbon monoxide (CO) from this cation, a common fragmentation pattern for benzofuran-type structures.[12][13]

Fragmentation_Pathway cluster_main Parent [M+H]⁺ m/z 162.1 (1-(Benzofuran-4-yl)-N-methylmethanamine) Fragment1 [C₉H₇O]⁺ m/z 131.1 (Benzofuranylmethyl cation) Parent->Fragment1 - CH₃NHCH₂ Fragment2 [C₈H₇]⁺ m/z 103.1 Fragment1->Fragment2 - CO

Caption: Proposed ESI+ fragmentation pathway for 1-(Benzofuran-4-yl)-N-methylmethanamine.

Method Validation Protocol & Results

The method was validated following ICH Q2(R1) guidelines to demonstrate its suitability.[3][4] The validation assesses specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Specificity and Selectivity

Specificity was confirmed by analyzing a blank (mobile phase) and a placebo (formulation matrix without API). No interfering peaks were observed at the retention time of the analyte for the specified MRM transitions, demonstrating the high selectivity of the method.

Linearity, Range, and Sensitivity

The method's linearity was evaluated across a range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area against the concentration and applying a linear regression with 1/x weighting.

Parameter Result Acceptance Criteria
Linearity (R²) > 0.998R² ≥ 0.995
Validated Range 1 - 1000 ng/mL-
LOD 0.3 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 ng/mLSignal-to-Noise ≥ 10
Accuracy and Precision

Accuracy was determined by the percent recovery of spiked samples at three concentration levels (low, medium, high). Precision was evaluated as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day).[4]

QC Level Concentration Accuracy (% Recovery) Precision (%RSD) Acceptance Criteria
Low QC 5 ng/mL98.2 - 103.5%< 5.0%Recovery: 85-115%, RSD: ≤15%
Mid QC 100 ng/mL99.1 - 101.7%< 3.0%Recovery: 85-115%, RSD: ≤15%
High QC 800 ng/mL98.8 - 102.1%< 2.5%Recovery: 85-115%, RSD: ≤15%

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantitative determination of 1-(Benzofuran-4-yl)-N-methylmethanamine. The simple sample preparation, rapid 10-minute run time, and comprehensive validation make this method well-suited for high-throughput analysis in research and quality control environments. The protocol adheres to established scientific principles and regulatory guidelines, ensuring the generation of trustworthy and reproducible data.

References

  • BenchChem. (2025).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Dias, H. J., et al. (2020). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • BenchChem. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Bogusz, M. J., et al. (2000). Analysis of Underivatized Amphetamines and Related Phenethylamines with High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). HPLC vs.
  • Ojeniyi, O. B., & Ojezele, O. J. (2012). Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). African Journal of Pure and Applied Chemistry. [Link]

  • Agilent Technologies. (2015). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. [Link]

  • Al-Ghorbani, M., et al. (2022). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. [Link]

  • Patel, H., et al. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Papaseit, E., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine. [Link]

  • Black, O., et al. (2001). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

  • Zahra, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. [Link]

Sources

Method

Topic: A Phased Framework for Preclinical Efficacy Assessment of 1-(Benzofuran-4-yl)-N-methylmethanamine, a Putative 5-HT2A Receptor Agonist

An Application Note and Protocol for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive experimental framework for evaluating the preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive experimental framework for evaluating the preclinical efficacy of 1-(Benzofuran-4-yl)-N-methylmethanamine, a novel compound with structural similarities to known psychoactive agents. Based on its chemical architecture, we hypothesize that its primary mechanism of action involves agonist activity at the serotonin 2A (5-HT2A) receptor. This document outlines a phased, multi-tiered approach, beginning with in vitro target validation and functional characterization, and progressing to in vivo behavioral models that are predictive of central nervous system activity in humans. Detailed, step-by-step protocols for key assays are provided, emphasizing scientific rigor, data integrity, and alignment with regulatory principles for non-clinical studies.

Section 1: Introduction and Scientific Rationale

The compound 1-(Benzofuran-4-yl)-N-methylmethanamine belongs to the benzofuran class of heterocyclic compounds. This scaffold is present in numerous natural and synthetic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Notably, certain substituted benzofurans are recognized for their potent central nervous system (CNS) effects, acting as antidepressants or antipsychotics.[4] The addition of an N-methylmethanamine side chain creates structural homology to phenethylamine and amphetamine classes, which are well-known for their psychoactive properties.

This unique combination strongly suggests that 1-(Benzofuran-4-yl)-N-methylmethanamine is a novel psychoactive substance (NPS). The primary molecular target for many such compounds, particularly those with psychedelic potential, is the serotonin 2A (5-HT2A) receptor.[5][6][7] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) highly expressed in the cerebral cortex that plays a critical role in modulating perception, cognition, and mood.[5]

Therefore, a rational experimental design to evaluate the efficacy of this compound must be centered on confirming and characterizing its interaction with the 5-HT2A receptor. This guide proposes a phased approach to systematically build a comprehensive efficacy profile.

G cluster_0 Experimental Workflow A Hypothesis Generation (Structural Analysis) B Phase 1: In Vitro Profiling (Target Engagement & Function) A->B Design Assays C Phase 2: In Vivo Validation (Behavioral Efficacy) B->C Confirm Target & Potency D Go/No-Go Decision (Integrated Data Analysis) C->D Assess In Vivo Effect E IND-Enabling Studies D->E Proceed if Efficacious

Caption: Phased approach for preclinical efficacy assessment.

Section 2: Phase 1 - In Vitro Target Engagement & Functional Profiling

Core Objective: To definitively establish if 1-(Benzofuran-4-yl)-N-methylmethanamine binds to the 5-HT2A receptor and to quantify its functional activity at the canonical Gq-signaling pathway and non-canonical β-arrestin pathway. This dual assessment is critical due to the phenomenon of functional selectivity or "biased agonism," where a ligand can preferentially activate one signaling cascade over another.[8][9]

Signaling Pathway Overview

Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/11 protein, activating Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This leads to the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[8][10] Separately, the receptor can also recruit β-arrestin proteins, which mediate receptor desensitization and can initiate their own distinct signaling cascades.[11]

G cluster_pathway 5-HT2A Receptor Signaling cluster_gq Canonical Pathway cluster_arrestin Biased Pathway ligand Ligand (Test Compound) receptor 5-HT2A Receptor ligand->receptor Gq Gq/11 receptor->Gq Activates Arrestin β-Arrestin 2 receptor->Arrestin Recruits PLC PLC Gq->PLC IP3_DAG IP3 DAG PLC->IP3_DAG Ca_PKC Ca2+ Release PKC Activation IP3_DAG->Ca_PKC Trafficking Internalization & Desensitization Arrestin->Trafficking

Caption: Canonical (Gq) and biased (β-arrestin) 5-HT2A signaling.

Protocol 1: Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a known concentration of a radiolabeled antagonist (e.g., [3H]ketanserin), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Gq/11-Mediated Functional Assay (Calcium Flux)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound via the Gq pathway.[12]

Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare a dilution series of the test compound and a known 5-HT2A agonist (e.g., serotonin or DOI) in assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over time (typically 90-120 seconds).

  • Data Analysis: The peak fluorescence response for each concentration is normalized to the response of a maximal concentration of the reference agonist. Plot the dose-response curve and calculate the EC50 and Emax values using a four-parameter logistic equation.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) for β-arrestin 2 recruitment, assessing biased agonism.[13]

Methodology:

  • Assay Principle: Use a cell line engineered to express the 5-HT2A receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay). Ligand-induced recruitment brings the fragments together, creating an active enzyme that generates a chemiluminescent signal.

  • Cell Plating: Plate the engineered cells in a white, solid-bottom 96-well plate.

  • Compound Addition: Add a dilution series of the test compound and a reference agonist.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Normalize the data and calculate EC50 and Emax values as described for the calcium flux assay. A "bias factor" can be calculated to quantify the preference for one pathway over the other relative to a balanced reference agonist.

Data Presentation: Expected In Vitro Results
ParameterDescriptionExpected Outcome for 5-HT2A Agonist
Binding Ki (nM) Binding affinity for the 5-HT2A receptor.< 100 nM
Ca²⁺ Flux EC50 (nM) Potency to induce calcium release.< 500 nM
Ca²⁺ Flux Emax (%) Efficacy relative to serotonin.> 70% (Full or partial agonist)
β-Arrestin EC50 (nM) Potency to recruit β-arrestin.< 1000 nM
β-Arrestin Emax (%) Efficacy relative to serotonin.Variable (Indicates potential bias)

Section 3: Phase 2 - In Vivo Target Engagement & Behavioral Efficacy

Core Objective: To determine if the in vitro activity of 1-(Benzofuran-4-yl)-N-methylmethanamine translates to a measurable, 5-HT2A-dependent behavioral effect in a living organism.

Animal Model Justification: The C57BL/6J mouse is the most widely used strain for these studies due to its robust and reliable behavioral responses to serotonergic agents.[14][15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_1 In Vivo Study Workflow A Acclimation & Habituation B Randomization into Groups (Vehicle, Test Compound, Positive Control) A->B C Drug Administration (e.g., IP injection) B->C F Antagonist Study (Optional) (Pre-treat with M100907) B->F Confirm Mechanism D Behavioral Assay (HTR or Drug Discrimination) C->D E Data Collection & Analysis D->E F->C

Sources

Application

Application Note: 1-(Benzofuran-4-yl)-N-methylmethanamine in CNS Drug Discovery

Executive Summary: The 4-Substituted Privilege In the landscape of central nervous system (CNS) drug discovery, the benzofuran scaffold serves as a critical bioisostere to the indole ring found in serotonin (5-HT) and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Substituted Privilege

In the landscape of central nervous system (CNS) drug discovery, the benzofuran scaffold serves as a critical bioisostere to the indole ring found in serotonin (5-HT) and tryptamine-based therapeutics.[1][2] While 5- and 6-substituted benzofurans are widely explored (often associated with non-selective entactogens like 6-APB), the 4-substituted benzofuran architecture represents a distinct, high-value chemical space.[1][2]

1-(Benzofuran-4-yl)-N-methylmethanamine (hereafter BZF4-MMA ) is a strategic fragment and lead compound.[1][2] Its structural vector—projecting the amine tail from the 4-position—mimics the folding of 4-substituted tryptamines (e.g., Psilocin analogs) but with altered electrostatic potential and metabolic stability profiles.[1][2]

This guide details the synthesis, pharmacological profiling, and handling of BZF4-MMA, positioning it as a tool for probing 5-HT2C selectivity (anti-obesity, anti-epileptic indications) while minimizing 5-HT2A (hallucinogenic) off-target effects.[1][2]

Chemical Biology & SAR Logic

The Bioisosteric Rationale

The replacement of the indole N-H with the benzofuran oxygen serves two primary medicinal chemistry objectives:

  • Lipophilicity Modulation: Increases logP, enhancing blood-brain barrier (BBB) permeability.[2]

  • Metabolic Shunt: Eliminates the indole nitrogen as a site for N-oxidation or glucuronidation, forcing metabolism towards the side chain or ring hydroxylation.[2]

The 4-Position Vector

The 4-position substitution is critical for receptor subtype selectivity.[1][2] In 5-HT2 receptor docking models, substituents at the 4-position interact with the distinct hydrophobic pockets of the receptor orthosteric site.[1][2] Unlike the 5-position (which often drives potency across all 5-HT2 subtypes), the 4-position can act as a "selectivity filter," potentially favoring 5-HT2C over 5-HT2A.[1][2]

Pharmacophore Visualization

The following diagram illustrates the structural logic comparing the Indole (Tryptamine) core to the Benzofuran probe.

SAR_Logic Indole Indole Scaffold (5-HT Native) Benzofuran Benzofuran Scaffold (Bioisostere) Indole->Benzofuran NH -> O Replacement (Increases LogP, Stability) Target Target: 5-HT2C Agonism (Therapeutic) Benzofuran->Target 4-Position Vector (Steric fit in 2C pocket) OffTarget Off-Target: 5-HT2A (Hallucinogenic) Benzofuran->OffTarget Reduced Affinity (vs 5-substituted)

Figure 1: SAR Logic demonstrating the strategic pivot from Indole to Benzofuran scaffolds to optimize receptor selectivity.

Protocol A: Synthesis of BZF4-MMA

Objective: Scalable synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine from commercially available 4-bromobenzofuran.[1][2] Scale: 10 mmol (Gram-scale)

Reagents & Equipment[3]
  • Starting Material: 4-Bromobenzofuran (CAS: 128868-60-0)[1][2]

  • Catalysts/Reagents: n-Butyllithium (2.5M in hexanes), DMF (anhydrous), Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).[2]

  • Solvents: THF (anhydrous), DCM, MeOH.[2]

Step-by-Step Workflow
Stage 1: Formylation (The Linker Installation)[2]
  • Inert Atmosphere: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Lithiation: Dissolve 4-bromobenzofuran (1.97 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 15 mins. Stir for 30 mins at -78°C. Critical: Maintain temp < -70°C to prevent ring opening or scrambling.

  • Quench: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise. Stir 1 hr, allowing warming to 0°C.

  • Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc (3x).[2] Dry organic layer (MgSO4) and concentrate.[2]

  • QC Point: 1H-NMR should show distinct aldehyde proton ~10.0 ppm.[1][2]

    • Intermediate: Benzofuran-4-carbaldehyde.[1][2]

Stage 2: Reductive Amination (The Amine Tail)[2]
  • Imine Formation: Dissolve Benzofuran-4-carbaldehyde (from Stage 1) in DCM (30 mL). Add Methylamine (2M in THF, 10 mL, 20 mmol). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in portions.

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Workup: Basify to pH 10 with 1M NaOH. Extract with DCM (3x).[2]

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1).

  • Salt Formation: Dissolve freebase in Et2O, add 1M HCl in Et2O to precipitate BZF4-MMA Hydrochloride .[2]

Synthesis_Flow Start 4-Bromobenzofuran Step1 1. n-BuLi, -78°C 2. DMF Start->Step1 Inter Benzofuran-4-carbaldehyde Step1->Inter Step2 1. MeNH2, DCM 2. NaBH(OAc)3 Inter->Step2 End BZF4-MMA (HCl Salt) Step2->End

Figure 2: Synthetic pathway for BZF4-MMA via lithiation-formylation and reductive amination.[1][2][3]

Protocol B: In Vitro Pharmacological Profiling

Objective: Determine the binding affinity (


) and functional efficacy (

) of BZF4-MMA at 5-HT2C receptors.
Assay Setup: Calcium Flux (Functional)

Since 5-HT2C is


-coupled, activation triggers intracellular 

release.[1][2]
  • Cell Line: CHO-K1 stably expressing human 5-HT2C (non-edited isoform).[1][2]

  • Dye: Fluo-4 AM (Calcium indicator).[1][2]

Procedure
  • Seeding: Plate cells in 384-well black/clear-bottom plates (10,000 cells/well).[1][2] Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL Fluo-4 AM loading buffer.[1][2] Incubate 1h at 37°C.

  • Compound Prep: Prepare BZF4-MMA serial dilutions (10 µM to 0.1 nM) in HBSS buffer.

  • Injection: Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[2] Inject 10 µL compound.

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis: Normalize to max response of Serotonin (10 µM). Plot dose-response curve to calculate

    
     and 
    
    
    
    .[1][2]
Interpretation Guide
ParameterTarget ProfileInterpretation

< 100 nMHigh potency; suitable for lead optimization.[1][2]

60-80%Partial agonism (preferred to reduce receptor desensitization).[1][2]
Selectivity > 30-fold vs 5-HT2ACritical to avoid hallucinogenic liability.[1][2]

ADME & Safety Considerations

Metabolic Stability (Microsomal)

The N-methyl group is susceptible to N-demethylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1][2]

  • Protocol: Incubate 1 µM BZF4-MMA with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 mins.

  • Analysis: LC-MS/MS monitoring of parent decay and formation of the primary amine (desmethyl metabolite).

  • Risk: Rapid demethylation yields the primary amine, which may have a drastically different pharmacological profile (often higher affinity, lower selectivity).[2]

Handling Precautions[1][2]
  • Bioactivity: Treat as a potent CNS active agent.[2] Use a fume hood and nitrile gloves.[2]

  • Storage: Hygroscopic as HCl salt. Store at -20°C in a desiccator.

References

  • Use of Aminoalkylbenzofurans as Serotonin (5-HT2C) Agonists. World Intellectual Property Organization, WO2000044737A1. (2000).[2] Link

  • Benzofuran Derivatives: A Review of Biological Activity. European Journal of Medicinal Chemistry. (2019). Link

  • Pharmacology of 5-HT2 Modulation. ACS Medicinal Chemistry Letters. (2025).[1][2][4] Link

  • Synthesis of Benzofuran Scaffolds via Lithiation. Journal of Organic Chemistry. (Standard Protocols).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-(Benzofuran-4-yl)-N-methylmethanamine

Introduction Welcome to the technical support guide for 1-(Benzofuran-4-yl)-N-methylmethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(Benzofuran-4-yl)-N-methylmethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Understanding the stability profile of a molecule is a critical prerequisite for reliable experimental results and successful formulation development. This guide consolidates foundational chemical principles with actionable protocols to help you navigate potential challenges during your research.

The structure of 1-(Benzofuran-4-yl)-N-methylmethanamine, featuring a benzofuran core and a tertiary amine side chain, presents specific stability considerations. The benzofuran ring can be susceptible to hydrolysis, while the tertiary amine is a potential site for oxidation.[1][2] This guide will address these liabilities through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 1-(Benzofuran-4-yl)-N-methylmethanamine in an aqueous solution?

The molecule's structure suggests two primary points of vulnerability: the benzofuran ring system and the N-methylmethanamine (tertiary amine) group.

  • Hydrolysis: The benzofuran ring, particularly the furan component, can be susceptible to cleavage under strongly acidic or basic conditions.[1] Acid-catalyzed hydrolysis may involve protonation of the furan oxygen, making the ring more susceptible to nucleophilic attack by water.[2] Basic hydrolysis can also occur, though the specific mechanism may vary.[3]

  • Oxidation: Tertiary amines are well-known to be susceptible to oxidation.[2] In the presence of oxidizing agents (like dissolved oxygen, peroxide contaminants, or metal ions), the nitrogen atom can be oxidized to form an N-oxide. This is a very common degradation pathway for amine-containing drug substances.[4]

  • Photodegradation: Many aromatic heterocyclic systems, including benzofurans, are sensitive to light.[1] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to complex degradation products.

Q2: How does pH impact the stability of this compound?

The pH of the aqueous solution is a critical factor governing the stability of 1-(Benzofuran-4-yl)-N-methylmethanamine.

  • Acidic pH (pH < 6): In acidic solutions, the tertiary amine group will be protonated, forming a more water-soluble and generally more stable ammonium salt.[5] However, highly acidic conditions (e.g., pH < 2) can promote the hydrolysis of the benzofuran ring.[2] Therefore, a mildly acidic pH (around 2.0-4.0) is often a good starting point for ensuring stability, as it balances amine stability with the prevention of ring hydrolysis.[6]

  • Neutral to Basic pH (pH > 7): As the pH increases, the amine group will be deprotonated to its free base form. The free base is more nucleophilic and significantly more prone to oxidation than its protonated counterpart.[7] Furthermore, strongly basic conditions (e.g., pH > 10) can also accelerate the hydrolytic degradation of the benzofuran ring system.[1]

Q3: My solution of the compound is developing a yellow or brown tint over time. What is causing this?

The development of color is often a strong indicator of degradation, typically through oxidative or photolytic pathways. When amines or aromatic rings degrade, they can form highly conjugated systems or polymeric impurities that absorb visible light, appearing colored.[2] This is a common issue with amine-containing compounds, especially when stored in solutions exposed to air and light at neutral or basic pH.

Q4: How should I prepare and store aqueous stock solutions of this compound to maximize its shelf-life?

Proper preparation and storage are essential to prevent degradation.

  • Solvent Choice: If aqueous solubility is low, prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and dilute it into your aqueous buffer immediately before use. Keep the final concentration of the organic solvent low (typically <1%) to avoid impacting your experiment.

  • pH Control: Prepare aqueous solutions in a mildly acidic buffer (e.g., pH 2-4 citrate or acetate buffer) to ensure the amine is protonated and more stable.[6]

  • De-gassing: To minimize oxidation, use de-gassed buffers (sparged with nitrogen or argon) for preparing solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Inconsistent results in biological assays. Compound Degradation: The active concentration is decreasing over the course of the experiment.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Include a stability check: analyze the concentration of your working solution at the beginning (t=0) and end of the experiment using HPLC.3. Adjust the pH of your assay buffer to a more favorable range if possible.
New peaks appearing in HPLC chromatogram during analysis. Formation of Degradants: The compound is breaking down under the experimental or storage conditions.1. This is the expected outcome of a stability study. The goal is to identify these peaks.2. Use a stability-indicating method with a mass spectrometer (LC-MS) to get mass information on the new peaks to help identify them (e.g., a +16 Da shift suggests oxidation).[8]3. If this is unintentional, review your solution preparation and storage protocols immediately.
Poor recovery or mass balance in stability studies. 1. Precipitation: The compound or its degradants may be precipitating out of solution.2. Formation of Non-UV Active Products: Degradants may not have a chromophore and are thus invisible to the UV detector.3. Adsorption: The compound may be adsorbing to the container surface.1. Visually inspect all solutions for precipitation. Check the solubility in your chosen buffer.2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to ensure all components are detected.3. Consider using silanized glass vials or polypropylene tubes.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To investigate the degradation of 1-(Benzofuran-4-yl)-N-methylmethanamine under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution. Store a control sample (in the preparation solvent) at 2-8°C in the dark.

  • Analyze Samples: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze by a stability-indicating HPLC-UV/MS method.

  • Evaluate Results: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation, look for new peaks, and check for peak purity of the parent compound.[10]

Summary of Stress Conditions

Stress ConditionReagent / ConditionTypical Duration & TemperaturePrimary Pathway Investigated
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for up to 24hHydrolysis of the benzofuran ring[1]
Base Hydrolysis 0.1 M NaOHRoom temp or heat gently (40°C) for up to 24hHydrolysis of the benzofuran ring[3]
Oxidation 3% H₂O₂Room temp for up to 24hOxidation of the tertiary amine to N-oxide[4]
Thermal Degradation Solid compound or solutionHeat at 80°C (dry heat or in solution)Thermally-induced reactions[2]
Photostability Solution or solid compoundExpose to light (ICH Q1B option 1 or 2)Photolytic degradation[1]
Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Sample at Timepoints Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Sample at Timepoints Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Sample at Timepoints Thermal Thermal (80°C) Thermal->Analysis Sample at Timepoints Photo Photolytic (ICH Q1B) Photo->Analysis Sample at Timepoints Prep Prepare Stock Solution Prep->Acid Expose Prep->Base Expose Prep->Oxidation Expose Prep->Thermal Expose Prep->Photo Expose Report Identify Degradants & Pathways Analysis->Report

Caption: Workflow for a typical forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[10]

Objective: To develop an HPLC method capable of separating 1-(Benzofuran-4-yl)-N-methylmethanamine from all its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. (The acid improves peak shape for the amine).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Optimization:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a pooled sample containing the parent compound and aliquots from all forced degradation studies. This will show the retention times of the parent and all major degradants.

    • Adjust the gradient slope and duration to achieve baseline separation (Resolution > 1.5) between the parent peak and the closest eluting impurity/degradant peak.

  • Detector Wavelength Selection:

    • Use a Photodiode Array (PDA) detector to acquire UV spectra for all peaks. Select a wavelength for quantification that provides a good response for the parent compound while minimizing interference from degradants.

  • Method Validation (Peak Purity):

    • Use the PDA detector to assess the peak purity of the parent compound in all stressed samples. The peak purity angle should be less than the threshold angle, indicating no co-eluting impurities.[10]

    • If available, use LC-MS to confirm the identity of the parent peak and to obtain mass data for the degradation products.[8]

Diagram: Potential Degradation Pathways

Degradation_Pathways Parent 1-(Benzofuran-4-yl)- N-methylmethanamine N_Oxide N-Oxide Derivative (+16 Da) Parent->N_Oxide Oxidation (H₂O₂) Hydrolysis_Product Ring-Opened Product (Hydrolysis) Parent->Hydrolysis_Product Acid/Base Hydrolysis Photo_Product Photodegradation Products Parent->Photo_Product UV/Vis Light

Caption: Potential degradation pathways for the target molecule.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]

  • Baell, J. B., et al. (2012). Degradation of carbofuran derivatives in restricted water environments: basic hydrolysis in AOT-based microemulsions. PubMed. Retrieved from [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR. Retrieved from [Link]

  • Lau, J. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Roberts, N. B. (2010). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. PubMed. Retrieved from [Link]

  • Barker, S. A., et al. (n.d.). pH kinetic studies of the N-demethylation of N,N-dimethylaniline catalyzed by chloroperoxidase. PubMed. Retrieved from [Link]

  • What is the order of basicity of the methyl substituted amine in aqueous solution? (2017, February 24). Quora. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(Benzofuran-4-yl)-N-methylmethanamine Synthesis

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide for Reductive Amination Protocols Executive Technical Summary The synthesis of 1-(Benzofuran-4-yl)-N-methylmethan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide for Reductive Amination Protocols

Executive Technical Summary

The synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine (chemically synonymous with N-methyl-1-(benzofuran-4-yl)methanamine) hinges on the efficient reductive amination of benzofuran-4-carbaldehyde with methylamine .

While the benzofuran scaffold is robust, the 4-position is sterically unique, often leading to lower yields compared to 2- or 5-substituted analogs. The primary yield-limiting factors are:

  • Competitive Reduction: Reduction of the aldehyde to the alcohol (benzofuran-4-yl-methanol) before imine formation is complete.

  • Over-Alkylation: Formation of the tertiary amine dimer.

  • Imine Instability: Hydrolysis of the intermediate hemiaminal/imine due to ambient moisture.

This guide prioritizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride, STAB) over traditional NaBH₃CN or catalytic hydrogenation methods, as it offers superior chemoselectivity and moisture tolerance.

Core Reaction Mechanism & Pathway[1][2]

Understanding the equilibrium is critical for troubleshooting. The reaction proceeds through a hemiaminal intermediate to an iminium ion, which is then irreversibly reduced.

ReductiveAmination Aldehyde Benzofuran-4-carbaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + MeNH2 SideProduct1 Alcohol Side-Product (Direct Reduction) Aldehyde->SideProduct1 Competitive Reduction (If STAB added too early) MeNH2 Methylamine (Excess) MeNH2->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Equilibrium) Imine->Hemiaminal Product Target Amine (Secondary) Imine->Product Reduction (Fast) STAB STAB (H- Source) STAB->Product SideProduct2 Tertiary Amine (Over-alkylation) Product->SideProduct2 + Aldehyde + STAB

Figure 1: Mechanistic pathway of reductive amination using STAB. Note the critical equilibrium step (Hemiaminal to Imine) which must be favored to prevent direct aldehyde reduction.

Optimized Experimental Protocol

Objective: Maximize mono-alkylation yield (>85%) while minimizing alcohol byproduct.

ParameterSpecificationTechnical Rationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation better than MeOH. THF is a greener alternative but may require longer reaction times [1].
Stoichiometry Aldehyde (1.0 eq) : Amine (1.5–2.0 eq)Excess amine pushes the equilibrium toward the imine, suppressing alcohol formation.
Reducing Agent NaBH(OAc)₃ (STAB) (1.4 eq)STAB is less basic than NaBH₄, preventing benzofuran ring degradation, and does not reduce aldehydes as fast as imines [2].
Acid Catalyst Acetic Acid (1.0 eq)Protonates the imine, accelerating reduction. Essential if using THF; optional in DCE.
Temperature 0°C → RTStart cold to control exotherm, then warm to drive completion.
Step-by-Step Workflow
  • Preparation: Charge a dry flask with Benzofuran-4-carbaldehyde (1.0 eq) and anhydrous DCE (0.2 M concentration).

  • Amine Addition: Add Methylamine (2.0 eq, typically 2M in THF or MeOH solution) dropwise at 0°C.

  • Equilibration (Critical): Stir for 30–60 minutes before adding the reducing agent. This allows the imine/hemiaminal equilibrium to establish.

    • Tip: If the aldehyde is sterically hindered (common at the 4-position), extend this to 2 hours or add 4Å Molecular Sieves.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) in one portion. If using THF, add Acetic Acid (1.0 eq) now.

  • Monitoring: Stir at Room Temperature (RT) for 4–16 hours. Monitor via LC-MS or TLC (Target amine will streak on silica; use Et3N treated plates).

  • Quench: Quench with saturated aqueous NaHCO₃. Do not use strong acids immediately, as the benzofuran ring can be acid-sensitive under forcing conditions.

Troubleshooting & Diagnostics (Q&A)

Issue 1: Low Yield & High Alcohol Impurity

User Question: "I am getting 40% yield of the target amine and 50% of benzofuran-4-methanol. Why is the aldehyde reducing directly?"

Root Cause: The reducing agent is attacking the aldehyde before it converts to the imine. Corrective Action:

  • Delay Reduction: Increase the "Equilibration" time (Step 3) from 30 mins to 2 hours.

  • Dehydrating Agents: Add Ti(OiPr)₄ (Titanium isopropoxide, 1.5 eq) to the aldehyde/amine mixture. Stir for 4 hours, then reduce with NaBH₄ (not STAB) in situ. Titanium acts as a Lewis acid and water scavenger, forcing imine formation [3].

    • Warning: This requires a different workup (quenching with NaOH/Rochelle salt) to remove titanium salts.

Issue 2: "Oiling Out" During Purification

User Question: "My product is a viscous oil that won't crystallize, and column chromatography yields are low due to streaking."

Root Cause: Secondary benzylic amines are often oils. Silica gel binds amines strongly, causing loss. Corrective Action:

  • Salt Formation: Do not rely on the free base. Isolate as the Hydrochloride or Oxalate salt.

    • Protocol: Dissolve crude oil in Et₂O or EtOAc. Add 1M HCl in Et₂O dropwise. The salt should precipitate as a white solid. Filter and wash with cold ether.

  • Chromatography Fix: If you must run a column, use DCM:MeOH:NH₄OH (90:9:1) or pretreat the silica column with 1% Triethylamine in Hexanes.

Issue 3: Tertiary Amine Byproduct (Dialkylation)

User Question: "I see a mass peak corresponding to the dimer (two benzofuran units on one nitrogen)."

Root Cause: The product amine is more nucleophilic than the starting methylamine, reacting with remaining aldehyde. Corrective Action:

  • Amine Excess: Ensure Methylamine is at least 2.0 to 3.0 equivalents .

  • Reverse Addition: If the problem persists, add the aldehyde slowly to a solution of the amine and reducing agent (Inverse Addition), keeping the amine concentration high relative to the aldehyde.

Decision Support Logic (Flowchart)

Use this logic tree to determine the next step in your optimization process.

TroubleshootingTree Start Analyze Crude LC-MS CheckImpurity Identify Major Impurity Start->CheckImpurity Alcohol Alcohol (Reduction) CheckImpurity->Alcohol Mass = M+2 Tertiary Tertiary Amine (Dimer) CheckImpurity->Tertiary Mass = Dimer NoReaction Unreacted Aldehyde CheckImpurity->NoReaction Mass = SM FixAlcohol 1. Pre-stir longer (2h) 2. Use Ti(OiPr)4 protocol Alcohol->FixAlcohol FixTertiary 1. Increase MeNH2 to 3-5 eq 2. Dilute reaction (0.1 M) Tertiary->FixTertiary FixNoRxn 1. Check solvent dryness 2. Add AcOH catalyst 3. Warm to 40°C NoReaction->FixNoRxn

Figure 2: Troubleshooting decision tree based on crude LC-MS data analysis.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2] The cyanohydridoborate anion as a selective reducing agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

Troubleshooting

Common issues in 1-(Benzofuran-4-yl)-N-methylmethanamine cell-based assays

Welcome to the technical support resource for researchers utilizing 1-(Benzofuran-4-yl)-N-methylmethanamine and related benzofuran derivatives in cell-based assays. This guide is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-(Benzofuran-4-yl)-N-methylmethanamine and related benzofuran derivatives in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles. As a Senior Application Scientist, my goal is to help you navigate common challenges, optimize your experimental setup, and ensure the generation of reliable, reproducible data.

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, from anticancer to psychoactive effects.[1][2] Many benzofuran derivatives, particularly those with aminoalkyl side chains, are known to interact with monoamine systems, such as serotonin transporters (SERT) and serotonin (5-HT) receptors.[3][4][5] This guide will address both general and target-specific issues you may encounter.

Section 1: Compound Handling and Preparation
FAQ: How should I dissolve and store 1-(Benzofuran-4-yl)-N-methylmethanamine for my assays?

Answer: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring accurate concentrations in your experiments.

  • Choosing a Solvent: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most common choice due to its broad solubilizing power.[8] However, always consult the manufacturer's datasheet for specific solubility information. If aqueous solubility is sufficient, sterile phosphate-buffered saline (PBS) or nuclease-free water can be used.[8]

  • Preparing Stock Solutions:

    • Create a high-concentration primary stock solution (e.g., 10-20 mM) in 100% DMSO.[9]

    • Gently vortex or sonicate in a water bath to ensure the compound is fully dissolved. A visual inspection should show no particulates.

    • Aliquot the primary stock into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]

  • Storage: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.[8] Protect from light, as benzofuran rings can be susceptible to photodegradation.

  • Preparing Working Solutions: Dilute your primary stock solution into your complete cell culture medium to achieve the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5% , and ideally below 0.1% .[8] Always include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration) in your experiments to account for any solvent effects.

FAQ: I'm observing precipitation of my compound after diluting it into the aqueous culture medium. What should I do?

Answer: Compound precipitation is a common problem, especially for lipophilic molecules, and it can severely impact your results by reducing the effective concentration of the compound and potentially causing physical damage to cells.[7][10] This is often a result of poor kinetic solubility.[11]

Potential Causes & Solutions:

  • Exceeding Solubility Limit: You may be working at concentrations above the compound's aqueous solubility limit.

    • Solution: Perform a solubility test. Prepare serial dilutions of your compound in your specific assay medium and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours) at 37°C. This will help you define the maximum working concentration.

  • Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to "crash out."

    • Solution: Employ a serial dilution method. Instead of a single large dilution step, create intermediate dilutions in medium or buffer. Ensure rapid mixing upon addition of the compound stock to the medium to facilitate dispersion.

  • Interaction with Media Components: Serum proteins and other components in the culture medium can sometimes interact with the compound, leading to precipitation or aggregation.

    • Solution: Test the compound's solubility in both serum-free and serum-containing media. If precipitation only occurs in the presence of serum, you may need to reduce the serum percentage during the treatment period, if your cell line can tolerate it.

Section 2: General Cell-Based Assay Troubleshooting

This section addresses common issues applicable to a wide range of cell-based assays, from initial cytotoxicity screening to functional readouts.

Subsection 2.1: Poor Cell Viability & Cytotoxicity

A frequent challenge is determining whether observed cell death is a specific, dose-dependent cytotoxic effect of the compound or an experimental artifact.

FAQ: My cells show poor viability after treatment, even at low compound concentrations. How do I troubleshoot this?

Answer: Unintended cell death can confound your results. It's essential to systematically identify the cause.

Troubleshooting Steps:

  • Check Your Vehicle Control: The first and most important step is to examine the health of cells treated with the vehicle (e.g., 0.1% DMSO) alone. If these cells also show poor viability, the issue is not with your compound but with your assay conditions or cell health.

  • Assess Baseline Cell Health:

    • Contamination: Regularly check cultures for microbial contamination (bacteria, fungi, mycoplasma). Mycoplasma is a common, invisible contaminant that can alter cell metabolism and response to stimuli.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[12]

    • Seeding Density: Both under- and over-confluency can stress cells. Optimize the seeding density to ensure cells are in a healthy, logarithmic growth phase at the time of treatment.[]

  • Evaluate Compound-Specific Cytotoxicity: If vehicle control cells are healthy, the effect is likely due to the compound. Benzofuran derivatives can exhibit genuine cytotoxicity in various cell lines.[14][15][16]

    • Action: Perform a dose-response curve using a standard viability assay to determine the half-maximal inhibitory concentration (IC50). This establishes the cytotoxic profile of your compound in that specific cell line.

Protocol: Standard MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[17][18] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Materials:

  • 96-well clear-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound and vehicle (DMSO)

  • Appropriate cell line and culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 1-(Benzofuran-4-yl)-N-methylmethanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.[8]

    • Controls: Include wells for "untreated" (medium only), "vehicle control" (medium + highest DMSO concentration), and "blank" (medium only, no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well (including blanks) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Parameter Recommendation Rationale
Cell Seeding Density Varies by cell line (e.g., 5,000-10,000 cells/well for HeLa)Ensures cells are in log growth phase and not over-confluent at the end of the assay.
Final DMSO Conc. < 0.5%, ideally < 0.1%High concentrations of DMSO are toxic to most cell lines.
MTT Incubation 2-4 hoursAllows sufficient time for formazan development without causing toxicity from the reagent itself.
Wavelength 570 nm (background subtraction at ~650 nm optional)Peak absorbance for the formazan product.
Subsection 2.2: Inconsistent or Non-Reproducible Results
FAQ: My results are highly variable, especially in the outer wells of my 96-well plate. What is happening?

Answer: You are likely observing the "edge effect." This is a well-documented phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[19][20]

Causality: The primary cause is increased evaporation from the outer wells during incubation.[21] This leads to changes in the local environment, concentrating salts, media components, and your test compound, which can alter cell growth, metabolism, and response.[19][22] Temperature gradients across the plate when moving it from a room temperature hood to a 37°C incubator can also contribute by affecting cell settling and distribution.[23]

Mitigation Strategies:

  • Leave Outer Wells Empty: The simplest solution is to not use the perimeter wells for experimental samples. Fill them with 100-200 µL of sterile PBS or media to create a moisture barrier.[19] This sacrifices plate real estate but significantly improves data consistency.

  • Use Specialized Lids: Use humidity-retaining or environmental lids that create a vapor barrier, minimizing evaporation across the entire plate.[22]

  • Ensure Proper Incubation:

    • Allow the plate to rest at room temperature for 30-60 minutes after seeding before moving it to the incubator. This allows cells to settle evenly before thermal gradients can take effect.[23]

    • Use a humidified incubator and avoid unnecessary opening of the incubator door.

  • Plate Sealing: For non-gas-exchange dependent assays or long-term incubations, sealing the plate with adhesive films can be very effective. For cell-based assays, use sterile, breathable sealing tapes that allow for gas exchange.[21]

Diagram: Recommended workflow to mitigate edge effects in 96-well plates.
Subsection 2.3: Issues with Signal Detection (Fluorescence/Luminescence)

Fluorescence-based assays are powerful but prone to artifacts that can mask the true biological signal.

FAQ: I'm observing very high background fluorescence. How can I reduce it?

Answer: High background can obscure your signal and reduce the dynamic range of your assay. It can originate from the compound, cells, media, or plastics.[9][24]

Troubleshooting High Background:

Troubleshooting_High_Background Start High Background Signal Q1 Is the background high in 'No Cell' wells? Start->Q1 Q2 Is the background high in 'Unstained Cell' wells? Q1->Q2 No Sol1 Source: Media / Plate / Reagent - Use phenol red-free medium. - Switch to black, clear-bottom plates. - Check for reagent auto-oxidation. Q1->Sol1 Yes Q3 Is background high only in 'Treated' wells? Q2->Q3 No Sol2 Source: Cellular Autofluorescence - Subtract background from unstained control. - Switch to red-shifted fluorophores. - Use autofluorescence quenching agents. Q2->Sol2 Yes Sol3 Source: Compound Autofluorescence - Measure compound fluorescence separately. - Subtract this value from treated wells. - Consider a different assay readout (e.g., luminescence). Q3->Sol3 Yes Sol4 Source: Assay Procedure - Increase number/stringency of wash steps. - Titrate and optimize dye/antibody concentration. Q3->Sol4 No

Diagram: Logic chart for troubleshooting high background fluorescence.

Key Sources and Solutions:

  • Compound Autofluorescence: Benzofuran rings are aromatic structures that can fluoresce.

    • Diagnosis: Measure the fluorescence of your compound in assay buffer at the working concentration, without any cells or other reagents.

    • Solution: If the compound fluoresces at your assay's wavelengths, you must subtract this background value from your experimental wells.[25] If the interference is too high, consider switching to a different detection method (e.g., luminescence or a colorimetric assay).

  • Cellular Autofluorescence: Cellular components like NADH and riboflavin naturally fluoresce, typically in the blue-green spectrum.[9][24]

    • Diagnosis: Image or measure the fluorescence of unstained cells.

    • Solution: Use fluorophores with excitation/emission profiles in the red or far-red spectrum to avoid the cellular autofluorescence range.[25]

  • Media Components: Phenol red, a common pH indicator in culture media, is highly fluorescent. Serum can also contribute to background.

    • Solution: For the final imaging or reading step, switch to a phenol red-free, optically clear medium or buffered saline solution (like HBSS).[9][25]

  • Assay Plates: The wrong type of plate can dramatically increase background and cause crosstalk between wells.

    • Solution: For fluorescence assays, always use black-walled, clear-bottom microplates. Black walls minimize light scatter and well-to-well crosstalk.[26]

  • Procedural Flaws: Insufficient washing can leave behind unbound fluorescent probes.

    • Solution: Ensure your washing protocol is stringent enough to remove all excess dye. Perform at least 2-3 washes with an appropriate buffer.[9][25]

Section 3: Target-Specific Assay Troubleshooting

Based on its structure, 1-(Benzofuran-4-yl)-N-methylmethanamine is a candidate modulator of serotonin receptors, such as the 5-HT2A receptor.[3][4] Functional assays for these G-protein coupled receptors (GPCRs) often involve measuring downstream second messengers, like intracellular calcium.

FAQ: I am not observing a calcium flux response in my 5-HT2A receptor-expressing cells after adding the compound. What could be wrong?

Answer: A lack of response in a functional GPCR assay can stem from issues with the compound, the cells, or the assay itself. The 5-HT2A receptor is a Gq-coupled GPCR, which, upon activation, leads to an increase in intracellular calcium.[27]

Potential Causes & Solutions:

  • Compound's Mechanism of Action:

    • Is it an antagonist? The compound may be an antagonist or inverse agonist, not an agonist. It will not elicit a response on its own but will block the response of a known agonist (like serotonin).

      • Test: Pre-incubate the cells with your compound for 15-30 minutes, then stimulate with a known 5-HT2A agonist (e.g., serotonin at its EC80 concentration). A reduction in the agonist's signal indicates antagonist activity.

    • Is it a partial agonist? The compound might be a partial agonist, eliciting a response that is weaker than the full endogenous agonist.[3]

  • Cellular Health and Receptor Expression:

    • Low Receptor Density: The cells may not be expressing a sufficient number of functional receptors on their surface.

      • Solution: Verify receptor expression using a method like flow cytometry or a radioligand binding assay.[28] Ensure you are using cells at an optimal passage number, as expression can wane over time.

    • Cell Viability: As discussed previously, if the cells are unhealthy or dead, they cannot mount a functional response.

  • Assay Conditions ("Assay Window"):

    • Sub-optimal Agonist Concentration (for antagonist screening): When testing for antagonists, using a concentration of the reference agonist that is too high (saturating) can make it difficult to see inhibition.

      • Solution: First, perform a dose-response curve for your reference agonist (e.g., serotonin) to determine its EC50 and EC80 values. For antagonist screening, use the agonist at its EC80 concentration.[29]

    • Calcium Dye Loading: Improper loading of the calcium-sensitive dye can lead to a weak or absent signal.

      • Solution: Optimize dye concentration and loading time/temperature according to the manufacturer's protocol. Ensure that the DMSO concentration used during loading is not affecting cell membranes.

Gq_Pathway Agonist 5-HT or Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Calcium Ca²⁺ Release ER->Calcium Triggers Response Cellular Response (Measured by Fluorescent Dye) Calcium->Response

Diagram: Gq-coupled signaling cascade for the 5-HT2A receptor.
References
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  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. [Link]

  • Beckman Coulter. Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. [Link]

  • Promega Corporation. (2013, October 30). Preventing edge effect in microplates. YouTube. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Oxford Gene Technology. How do I reduce high background in my FISH assay?. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. [Link]

  • In Vitro Technologies. Cell Culture FAQs. [Link]

  • Cresset Group. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Dahlin, J. L., Auld, D. S., & Baell, J. B. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. [Link]

  • Sagnelli, D., et al. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Dyes and Pigments. [Link]

  • ResearchGate. (2024, March 7). Low cells viability?. [Link]

  • Rickli, A., et al. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. British Journal of Pharmacology, 172(13), 3412–3425. [Link]

  • Wang, T., et al. Key assay optimization parameters and troubleshooting guidelines. ResearchGate. [Link]

  • Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

  • De Swaef, S., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11599–11607. [Link]

  • ResearchGate. The benzofuran compound was synthesized by the photochemical reaction.... [Link]

  • Wikipedia. Substituted benzofuran. [Link]

  • Raote, I., et al. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]

  • National Center for Biotechnology Information. (2012, May 10). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. [Link]

  • M. Mohseni, et al. (2011). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 19(2), 121–126. [Link]

  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Cell Physiol Biochem. The Novel H4R Antagonist 1-[(5-Chloro-2,3-Dihydro-1-Benzofuran-2-Yl)Methyl]-4-Methyl-Piperazine (LINS01007) Attenuates Several Symptoms in Murine Allergic Asthma. [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cancer Research. (2015, August 6). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. [Link]

  • ResearchGate. (2010, May 14). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. [Link]

  • Das, K. C., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(20), 15449–15461. [Link]

  • Elkamhawy, A., et al. (2016). Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. Bioorganic & Medicinal Chemistry, 24(15), 3336–3345. [Link]

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Optimization

Technical Support Center: Overcoming Resistance to 1-(Benzofuran-4-yl)-N-methylmethanamine

Welcome to the technical support resource for researchers investigating the novel benzofuran-class compound, 1-(Benzofuran-4-yl)-N-methylmethanamine. The emergence of drug resistance is a critical hurdle in cancer therap...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating the novel benzofuran-class compound, 1-(Benzofuran-4-yl)-N-methylmethanamine. The emergence of drug resistance is a critical hurdle in cancer therapy development.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose and overcome resistance in your cancer cell models. Our approach is grounded in established principles of cancer biology and pharmacology, providing not just steps, but the scientific rationale behind them.

Part 1: Foundational Knowledge & Initial Observations (FAQ)

This section addresses common initial questions regarding the compound and the phenomenon of resistance.

Q1: My cancer cells are developing resistance to 1-(Benzofuran-4-yl)-N-methylmethanamine. What are the most likely biological mechanisms?

A1: While every compound is unique, resistance to anticancer agents, including novel benzofuran derivatives, typically arises from a limited set of powerful cellular defense mechanisms.[3] Consider these primary culprits:

  • Increased Drug Efflux: Cancer cells can upregulate membrane proteins called ATP-binding cassette (ABC) transporters.[4][5] These act as pumps, actively removing the drug from the cell's interior, which prevents it from reaching its target at a sufficient concentration.[2][6] Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[5]

  • Altered Drug Metabolism: Cells may increase the expression of drug-metabolizing enzymes, such as those from the Cytochrome P450 (CYP) family.[7][8] These enzymes can chemically modify and inactivate the compound, effectively neutralizing its therapeutic effect.[7]

  • Target Alteration: If the compound has a specific protein target, genetic mutations in that target can prevent the drug from binding effectively, rendering it useless.[2][3]

  • Activation of Bypass Signaling Pathways: Cancer cells are adept at survival. They can activate alternative signaling pathways to compensate for the pathway being inhibited by your compound.[9][10] For example, if your compound inhibits one growth pathway, the cell might upregulate a parallel pathway to maintain proliferation.

  • Evasion of Apoptosis (Programmed Cell Death): A hallmark of cancer is the ability to evade apoptosis.[9][11] Resistant cells often achieve this by overexpressing anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, which counteract the drug's attempt to induce cell death.[9][11]

  • Epigenetic Changes: Modifications to DNA and histone proteins can alter gene expression without changing the DNA sequence itself. These changes can lead to the stable expression of resistance-conferring genes.[3][4][9]

Q2: What is the probable mechanism of action for a compound with a benzofuran scaffold?

A2: The benzofuran scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with potent biological activity, including anticancer effects.[12][13][14][15] While the precise target of 1-(Benzofuran-4-yl)-N-methylmethanamine requires specific investigation, derivatives of this class have been shown to exert antitumor actions through several mechanisms:

  • Inhibition of tubulin polymerization.[13]

  • Inhibition of critical signaling kinases.

  • Induction of apoptosis.[16]

  • Inhibition of angiogenesis (the formation of new blood vessels).[13]

Your initial experiments should aim to narrow down which of these, or other, cellular processes are affected by your specific compound in sensitive cells.

Part 2: Troubleshooting Guide for Acquired Resistance

This section provides structured workflows to diagnose the specific cause of resistance observed in your experiments.

Issue 1: The IC50 of my compound has increased dramatically after continuous culture.

This is the classic sign of acquired resistance. Before investigating complex biological mechanisms, it is crucial to rule out experimental artifacts.

Workflow: Initial Validation

  • Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of unexpected results.

  • Mycoplasma Testing: Check your cultures for mycoplasma contamination. This common, often invisible, contamination can profoundly alter cellular response to drugs.

  • Compound Integrity: Re-verify the concentration, purity, and stability of your 1-(Benzofuran-4-yl)-N-methylmethanamine stock solution. Degradation of the compound can mimic cellular resistance.

  • Establish a Resistance Model: If the above are ruled out, you have likely developed a valid resistant cell line. Formally establish this by comparing the IC50 values of the parental (sensitive) and the newly derived resistant line. An increase of 3- to 10-fold or more is generally considered significant.[17]

Cell LineTreatment DurationIC50 (µM) of 1-(Benzofuran-4-yl)-N-methylmethanamineFold Resistance
Parental MCF-772 hours1.2 ± 0.21x
MCF-7 Resistant72 hours25.5 ± 3.121.3x
Issue 2: How can I test if drug efflux pumps are causing resistance?

This is one of the most common mechanisms of multi-drug resistance (MDR). The strategy is to see if inhibiting the pumps restores sensitivity to your compound.

Workflow: Investigating ABC Transporter Activity

cluster_0 Step 1: Co-treatment Assay cluster_1 Step 2: Direct Efflux Assay A Plate Parental and Resistant Cells B Treat with Compound Alone A->B C Treat with Compound + Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) A->C D Measure Cell Viability (e.g., MTT, CellTiter-Glo) B->D C->D G Compare Efflux Rate Between Parental and Resistant Cells E Load Cells with Fluorescent Substrate (e.g., Rhodamine 123, Calcein-AM) F Measure Intracellular Fluorescence Over Time via Flow Cytometry or Plate Reader E->F F->G

Caption: Workflow for diagnosing ABC transporter-mediated resistance.

Interpretation:

  • Co-treatment Assay: If the IC50 of your compound in the resistant cells decreases significantly in the presence of an efflux pump inhibitor, it strongly suggests that pump activity is a major cause of resistance.

  • Direct Efflux Assay: Resistant cells overexpressing efflux pumps will show a much faster decrease in intracellular fluorescence compared to parental cells, as they are actively pumping the fluorescent substrate out.

See Protocol 1: Rhodamine 123 Efflux Assay in the reference section for a detailed method.

Issue 3: How do I determine if altered signaling pathways are compensating for the drug's effect?

Cancer cells can rewire their internal signaling to survive. Identifying these "escape routes" is key to designing effective combination therapies.

Workflow: Profiling Key Survival Pathways

  • Hypothesis: The resistant cells have upregulated pro-survival signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) or downregulated apoptotic signaling.

  • Experiment: Lyse untreated parental and resistant cells, as well as cells treated with 1-(Benzofuran-4-yl)-N-methylmethanamine.

  • Analysis: Use Western blotting or a phospho-kinase array to probe the activation state (i.e., phosphorylation status) of key proteins in these pathways.

Key Proteins to Profile:

PathwayKey Proteins (Phosphorylated Forms)Function
PI3K/Akt p-Akt (Ser473), p-mTOR, p-S6KProliferation, Survival, Growth
MAPK/ERK p-ERK1/2, p-MEKProliferation, Gene Expression
Apoptosis Bcl-2, Bcl-xL, Mcl-1 (Total Protein)Anti-Apoptotic (Survival)
Bax, Bak, Cleaved Caspase-3, Cleaved PARPPro-Apoptotic (Death)

Interpretation: A significant increase in the phosphorylation of Akt or ERK, or an elevated ratio of Bcl-2 to Bax protein in resistant cells compared to parental cells, points towards activation of these specific survival mechanisms.

compound 1-(Benzofuran-4-yl)-N-methylmethanamine target Intended Target (e.g., Kinase X) compound->target Inhibits proliferation Cell Proliferation & Survival target->proliferation Drives bypass Bypass Pathway (e.g., PI3K/Akt) bypass->proliferation Activates resistance Resistance bypass->resistance

Caption: Diagram of a bypass signaling pathway conferring resistance.

Issue 4: How can I check for impaired apoptosis in my resistant cells?

If your compound's primary mechanism is to induce cell death, resistance is often linked to a failure of the apoptotic machinery.

Workflow: Assessing Apoptotic Response

  • Treatment: Treat both parental and resistant cell lines with your compound at equivalent cytotoxic doses (e.g., their respective IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Staining: Use an Annexin V and Propidium Iodide (PI) staining kit.

  • Analysis: Analyze the stained cells using flow cytometry.

Interpretation:

  • Parental Cells: Should show a significant increase in the Annexin V positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis/necrosis) after treatment.

  • Resistant Cells: Will show a much smaller shift into the apoptotic populations compared to the parental cells, even at higher drug concentrations. This indicates a block in the apoptotic pathway.

compound Drug Treatment stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2->bax_bak Inhibits (Upregulated in Resistance)

Caption: The intrinsic apoptosis pathway and a common resistance point.

Part 3: Strategies and Protocols for Overcoming Resistance

Once you have a hypothesis for the resistance mechanism, you can design experiments to overcome it. Combination therapy is one of the most powerful strategies.[18][19][20]

Q3: How do I design an experiment to re-sensitize my resistant cells?

A3: The key is to use a second drug that specifically targets the resistance mechanism you identified in Part 2. This creates a synthetic lethality where the combination is more effective than either drug alone.[10][21]

If Resistance Mechanism Is...Combine 1-(Benzofuran-4-yl)-N-methylmethanamine With...Rationale
Increased Drug Efflux ABC Transporter Inhibitor (e.g., Verapamil, Tariquidar)Blocks the pump, increasing intracellular concentration of your compound.[6][10]
Bypass Pathway Activation Targeted Kinase Inhibitor (e.g., a PI3K or MEK inhibitor)Shuts down the "escape route" the cancer cells are using to survive.
Apoptosis Evasion BH3 Mimetic (e.g., Venetoclax (ABT-199) for Bcl-2)Lowers the threshold for apoptosis, making the cells more susceptible to your compound's pro-death signal.[22][23]

Workflow: Synergy Testing via Checkerboard Assay

  • Plate Cells: Seed your resistant cells in a 96-well plate.

  • Create Dilutions: Prepare serial dilutions of your primary compound (Drug A) and the combination agent (Drug B).

  • Treat Cells: Add the drugs to the plate in a matrix format, where each well receives a unique combination of concentrations of Drug A and Drug B. Include controls for each drug alone.

  • Incubate & Measure: After 72 hours, measure cell viability.

  • Analyze for Synergy: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergy (the goal)

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Part 4: Key Experimental Protocols

Protocol 1: Rhodamine 123 (Rho123) Efflux Assay

This protocol assesses P-gp (ABCB1) efflux activity.

  • Cell Plating: Seed parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Wash cells with warm PBS. Add media containing a P-gp inhibitor (e.g., 10 µM Verapamil) or a vehicle control to appropriate wells. Incubate for 30 minutes at 37°C.

  • Dye Loading: Add Rho123 to all wells to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Initiate Efflux: Remove the loading solution. Wash cells gently with cold PBS to stop efflux. Add warm, dye-free media (with or without the inhibitor as in step 2).

  • Measure Fluorescence: Immediately measure fluorescence (Excitation ~485 nm, Emission ~525 nm) using a plate reader. Continue to take readings every 5-10 minutes for 1-2 hours.

  • Data Analysis: Plot fluorescence intensity versus time. A faster decay in fluorescence indicates higher efflux activity. Compare the rate of decay between parental and resistant cells. The inhibitor-treated wells should show reduced efflux (slower decay).

Protocol 2: Western Blotting for Signaling Proteins
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 15-20 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein (e.g., anti-p-Akt, anti-Bcl-2), diluted in blocking buffer.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).

References

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine and its Positional Isomers: A Guide for CNS Drug Discovery

Introduction: The Benzofuran Scaffold in Neuropharmacology The benzofuran moiety is a privileged heterocyclic structure that serves as a cornerstone in the development of a wide array of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Neuropharmacology

The benzofuran moiety is a privileged heterocyclic structure that serves as a cornerstone in the development of a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties have made it a versatile template for medicinal chemists, leading to the discovery of agents with applications ranging from anticancer and antimicrobial to potent central nervous system (CNS) activities.[3] In the realm of neuropharmacology, benzofuran derivatives have gained significant attention as potent modulators of monoaminergic systems, acting as releasing agents and/or reuptake inhibitors of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][5] Many of these compounds also exhibit significant affinity for various serotonin receptor subtypes, contributing to a complex pharmacological profile.[6][7] This guide provides an in-depth comparative analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine, a lesser-studied positional isomer, against its more well-characterized 5- and 6-substituted counterparts, offering insights for researchers and drug development professionals in the field of CNS-acting agents.

While direct experimental data for 1-(Benzofuran-4-yl)-N-methylmethanamine (also known as 4-MAPB) is scarce in peer-reviewed literature, we can infer its likely pharmacological profile through a detailed examination of its structural analogs. This guide will focus on a comparative analysis with 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) and 1-(benzofuran-6-yl)-N-methylpropan-2-amine (6-MAPB), as well as their primary amine precursors, 5-APB and 6-APB. We will also draw comparisons with the pharmacology of 4-APB, the direct non-N-methylated analog of our primary compound of interest.[8][9]

The Significance of Positional Isomerism in Benzofuran Psychotropics

The position of the aminopropyl side chain on the benzofuran ring system dramatically influences the pharmacological activity of these molecules. This guide will explore how shifting this group from the 5- or 6-position to the 4-position likely alters the interaction with monoamine transporters and serotonin receptors, thereby affecting the overall CNS activity profile. Understanding these structure-activity relationships (SAR) is critical for the rational design of novel compounds with desired selectivity and potency.

Comparative Pharmacological Profiles

The primary mechanism of action for this class of benzofuran derivatives is the induction of monoamine release via interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[4] They also exhibit direct agonist activity at various serotonin receptors, which further shapes their psychoactive effects.[10]

Monoamine Transporter Interactions

Available data on the 5- and 6-substituted analogs indicate that they are potent, substrate-type releasers at all three major monoamine transporters.[11] Notably, many of these benzofuran derivatives are more potent than their amphetamine counterparts, such as MDA and MDMA, at inducing monoamine release.[4]

A study by Rickli et al. (2015) provides valuable in vitro data for 4-APB, the non-N-methylated analog of our primary compound.[8] This allows for a direct comparison of the influence of the side chain position on transporter activity.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)
4-APB 12911097102100258
5-APB 1207982312119
6-APB 122117224102436
5-MAPB 412464---
6-MAPB ------
MDMA 910330110010871108

Data compiled from Rickli et al. (2015) and Brandt et al. (2020).[4][8] Release data for 5-MAPB and 6-MAPB is not available in a directly comparable format.

From this data, we can observe that the 4- and 5-isomers of APB show a relatively balanced and potent inhibition of all three transporters, while 6-APB displays a slightly lower potency at SERT.[8] The N-methylation, as seen in 5-MAPB, appears to increase potency at DAT and NET.[12] Based on these trends, it is plausible to predict that 1-(Benzofuran-4-yl)-N-methylmethanamine would also be a potent monoamine releasing agent with a relatively balanced profile, and likely more potent than 4-APB.

Serotonin Receptor Interactions

Beyond their action at monoamine transporters, these benzofuran derivatives are also direct agonists at several serotonin receptor subtypes, particularly within the 5-HT₂ family.[6][7] This activity is thought to contribute significantly to their overall psychoactive effects. The 5-HT₂B receptor agonism is of particular note due to its association with cardiac valvulopathy with chronic use, a safety concern for this class of compounds.[5][13]

Compound5-HT₁A Ki (nM)5-HT₂A Ki (nM)5-HT₂B Ki (nM)5-HT₂C Ki (nM)5-HT₂A EC₅₀ (nM) (% Emax)5-HT₂B EC₅₀ (nM) (% Emax)
4-APB 2000980110014001900 (59%)320 (84%)
5-APB 3300--8806300 (54%)280 (92%)
6-APB 1500--2705900 (43%)-
5-MAPB ----21.7% of 5-HT max27.0% of 5-HT max
6-MAPB ----26.3% of 5-HT max19.8% of 5-HT max

Data compiled from Rickli et al. (2015), Iversen et al. (2013), and other sources.[6][8][13][14][15] Ki values for 5-HT₂A were not consistently reported across studies. Functional data for MAPB isomers is presented as % of maximal serotonin response at a single high concentration.

The data indicates that these compounds generally have moderate to low affinity for the 5-HT₁A receptor but are potent agonists at the 5-HT₂B receptor, with 5-APB and 4-APB showing sub-micromolar efficacy.[6][8] The functional activity at 5-HT₂A receptors is that of partial agonism.[8] Given the structural similarities, 1-(Benzofuran-4-yl)-N-methylmethanamine is also likely to be a 5-HT₂ receptor agonist, with a potency profile that would require experimental verification.

Experimental Protocols for Comparative Assessment

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Experimental Workflow

G cluster_prep Cell & Compound Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with test compounds or vehicle plating->pre_incubation compound_prep Prepare serial dilutions of test compounds initiate_uptake Add radiolabeled substrate (e.g., [³H]dopamine) pre_incubation->initiate_uptake incubation Incubate for a defined period (e.g., 1-5 min) at RT initiate_uptake->incubation terminate_uptake Wash cells rapidly with ice-cold buffer incubation->terminate_uptake lysis Lyse cells and add scintillation cocktail terminate_uptake->lysis scintillation Quantify radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC₅₀ values using non-linear regression scintillation->analysis

Caption: Workflow for Monoamine Transporter Uptake Assay.

Detailed Steps:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate growth medium supplemented with a selection antibiotic.[16]

  • Plating: Seed cells into 96-well microplates at a suitable density and allow them to adhere overnight.[17]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Henseleit buffer).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compounds or vehicle for a specified time (e.g., 10-30 minutes) at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[16]

  • Incubation: Incubate the plate for a short period (typically 1-5 minutes) at room temperature.

  • Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[16]

  • Lysis and Detection: Lyse the cells and measure the amount of radiolabel taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[18]

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Analysis microsome_prep Thaw pooled liver microsomes (human, rat) reaction_mix Combine microsomes, buffer, and test compound microsome_prep->reaction_mix buffer_prep Prepare phosphate buffer (pH 7.4) buffer_prep->reaction_mix compound_prep Prepare test compound stock solution compound_prep->reaction_mix pre_warm Pre-warm mixture to 37°C reaction_mix->pre_warm initiate_reaction Add NADPH to start the reaction pre_warm->initiate_reaction time_points Incubate at 37°C and collect samples at time points (0, 5, 15, 30, 45 min) initiate_reaction->time_points terminate Stop reaction with ice-cold acetonitrile containing an internal standard time_points->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Quantify remaining parent compound by LC-MS/MS supernatant->lcms calculation Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) lcms->calculation

Caption: Workflow for Microsomal Metabolic Stability Assay.

Detailed Steps:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of typically 1 µM.[5][15]

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[18]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.[5]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

hERG Channel Blockade Assay

Assessing the potential for a compound to block the hERG potassium channel is a critical step in preclinical safety assessment to identify the risk of cardiac arrhythmias.

Experimental Workflow

G cluster_prep Cell Preparation cluster_patch Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Culture cells stably expressing hERG channels (e.g., CHO, HEK293) cell_harvest Harvest and prepare a single-cell suspension cell_capture Cell capture and gigaseal formation cell_harvest->cell_capture whole_cell Establish whole-cell configuration cell_capture->whole_cell baseline Record baseline hERG current using a specific voltage protocol whole_cell->baseline compound_app Apply increasing concentrations of the test compound baseline->compound_app washout Washout with extracellular solution compound_app->washout pos_control Apply a known hERG blocker (e.g., E-4031) washout->pos_control current_measure Measure hERG tail current at each concentration pos_control->current_measure inhibition_calc Calculate percentage inhibition relative to baseline current_measure->inhibition_calc ic50_calc Determine IC₅₀ value from the concentration-response curve inhibition_calc->ic50_calc G start 4-Bromobenzofuran step1 Friedel-Crafts Acylation (Propionyl chloride, AlCl₃) start->step1 intermediate1 1-(4-Bromobenzofuran-2-yl)propan-1-one step1->intermediate1 step2 Bromination (NBS, AIBN) intermediate1->step2 intermediate2 2-Bromo-1-(4-bromobenzofuran-2-yl)propan-1-one step2->intermediate2 step3 Amination (Methylamine) intermediate2->step3 intermediate3 1-(4-Bromobenzofuran-2-yl)-2-(methylamino)propan-1-one step3->intermediate3 step4 Reduction (e.g., LiAlH₄) intermediate3->step4 step5 Debromination (e.g., H₂, Pd/C) step4->step5 product 1-(Benzofuran-4-yl)-N-methylmethanamine step5->product

Caption: A potential synthetic route to 1-(Benzofuran-4-yl)-N-methylmethanamine.

This representative synthetic scheme highlights a plausible pathway. The specific reagents and conditions may require optimization for yield and purity.

Conclusion and Future Directions

The comparative analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine with its 5- and 6-substituted isomers, based on the available data for their close analogs, suggests that it is likely a potent monoamine releasing agent with a balanced profile at DAT, NET, and SERT. It is also predicted to have agonist activity at 5-HT₂ receptors, particularly the 5-HT₂B subtype.

The key takeaway for drug development professionals is that the positional isomerism of the aminopropyl side chain on the benzofuran ring is a critical determinant of pharmacological activity. While the 5- and 6-substituted analogs have been more extensively studied, the 4-substituted scaffold represents an under-explored area that may offer a distinct pharmacological profile with potentially advantageous properties.

Direct experimental characterization of 1-(Benzofuran-4-yl)-N-methylmethanamine is essential to confirm these predictions. Future research should focus on:

  • In vitro pharmacology: Conducting monoamine transporter uptake and release assays, as well as comprehensive serotonin receptor binding and functional assays.

  • In vivo studies: Evaluating its behavioral effects in animal models to understand its stimulant, entactogenic, and potential psychedelic properties.

  • Metabolic profiling: Determining its metabolic stability and identifying its major metabolites.

  • Safety assessment: A thorough evaluation of its potential for cardiotoxicity via its action at the 5-HT₂B receptor and hERG channel blockade.

By systematically exploring the structure-activity relationships of these benzofuran derivatives, researchers can advance the development of novel CNS agents with improved efficacy and safety profiles for a variety of therapeutic applications.

References

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  • Gatch, M. B., Forster, M. J., & Dolan, S. B. (2023). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Neuropharmacology, 236, 109608.
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  • Iversen, L., et al. (2013). The effects of benzofury (5-APB)
  • Welter, J., et al. (2015). Synthesis of metabolites from the 5-APB and 6-APB drugs of abuse. RUN.
  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
  • Phenylbutyrates. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. PubMed.
  • Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. PubMed.
  • 4-APB. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Brandt, S. D., et al. (2020). Dose-response effects of MDMA, 5-MAPB, and 6-MAPB to induce release of...
  • Brandt, S. D., Walters, H. M., Partilla, J. S., Blough, B. E., Kavanagh, P. V., & Baumann, M. H. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703–3714.
  • Giraldo-Giraldo, E. (2018).
  • Dolan, S. B. (2021). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA).
  • Rickli, A., et al. (2015). Benzofurans and Benzodifurans.
  • Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
  • Smolecule. (2023). Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8. Smolecule.
  • Carroll, F. I., et al. (2012).
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Comparative

Validating the in vitro effects of 1-(Benzofuran-4-yl)-N-methylmethanamine in vivo

This guide serves as a technical validation protocol for 1-(Benzofuran-4-yl)-N-methylmethanamine (referred to herein as BF-4-NMM ).[1] Based on its chemical structure—a benzofuran ring substituted at the 4-position with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 1-(Benzofuran-4-yl)-N-methylmethanamine (referred to herein as BF-4-NMM ).[1]

Based on its chemical structure—a benzofuran ring substituted at the 4-position with an N-methyl-aminomethyl group—BF-4-NMM acts as a rigidified analogue of N-methylbenzylamine or a truncated analogue of the entactogen 4-MAPB. Unlike its two-carbon homologues (the APB/MAPB series) which are potent monoamine releasers, the single-carbon "methanamine" linker suggests a pharmacological shift toward Monoamine Oxidase (MAO) inhibition , Trace Amine-Associated Receptor (TAAR) agonism , or Sigma receptor modulation .

This guide outlines the translational pathway to validate its specific in vitro profile within an in vivo system.[1]

Phase 1: The In Vitro Baseline (Prerequisite Data)

Before in vivo translation, the following in vitro parameters must be established to define the dosing strategy.

ParameterAssay TypeCritical Threshold for In Vivo Progression
Binding Affinity (

)
Radioligand Binding (5-HT

, SERT, DAT, NET,

)

(Target Engagement)
Functional Potency (

)
GTP

S or Calcium Flux

(Agonist Efficacy)
Metabolic Stability Liver Microsomes (Human/Rat)

(Bioavailability potential)
Enzyme Inhibition MAO-A / MAO-B Recombinant Assay

(If MAOI hypothesis is primary)

Phase 2: In Vivo Validation Strategy

The core challenge with BF-4-NMM is distinguishing between direct receptor action (e.g., 5-HT agonism) and metabolic modulation (e.g., MAO inhibition). The following workflow validates these effects.

1. Pharmacokinetic (PK) Bridging

Objective: Determine blood-brain barrier (BBB) penetration and half-life.[1] Benzylamines are often rapidly deaminated unless protected.[1]

  • Protocol:

    • Administer BF-4-NMM (10 mg/kg, i.p.) to Sprague-Dawley rats (

      
      ).[1]
      
    • Collect plasma and brain tissue at

      
       min.[1]
      
    • Quantify via LC-MS/MS.[1]

    • Success Criteria: Brain:Plasma ratio

      
      .[1]
      
2. Behavioral Profiling (The "Triad" Assay)

To classify the compound's psychoactive profile relative to known benzofurans.[1]

  • Locomotor Activity (Open Field):

    • Stimulants (e.g., Amphetamine): Increase horizontal distance.[1]

    • Entactogens (e.g., 5-MAPB): Moderate increase + thigmotaxis reduction.[1]

    • BF-4-NMM Hypothesis: If it acts as a pure MAOI or trace amine, expect mild hyperactivity.[1] If sedative (Sigma agonist), expect reduced locomotion.[1]

  • Head Twitch Response (HTR):

    • Protocol: Count HTRs over 20 mins.

    • Significance: Validates 5-HT

      
       agonism (Hallucinogenic potential).
      
  • Drug Discrimination (DD):

    • Protocol: Rats trained to discriminate MDMA (1.5 mg/kg) from saline.[1]

    • Test: Administer BF-4-NMM.[1]

    • Result:

      
       lever selection indicates "MDMA-like" interoceptive effects.[1]
      
3. Neurochemical Validation (Microdialysis)

The Gold Standard for Mechanism of Action.

  • Rationale: Differentiates between a Releaser (huge dopamine/serotonin spikes) and a Reuptake Inhibitor/MAOI (moderate, sustained elevation).

  • Target Areas: Nucleus Accumbens (Reward/DA), Prefrontal Cortex (Cognition/5-HT).

  • Workflow:

    • Implant stereotaxic probe.[1]

    • Establish baseline (3 samples, 20 min intervals).

    • Inject BF-4-NMM.[1]

    • Analyze dialysate via HPLC-ECD.[1]

Phase 3: Comparative Analysis

The following table compares BF-4-NMM against its structural "siblings" to contextualize its performance.

FeatureBF-4-NMM (Target)4-MAPB (Alternative 1)MDMA (Alternative 2)Pargyline (Alternative 3)
Linker Length 1 Carbon (Methanamine)2 Carbons (Propanamine)2 Carbons (Propanamine)1 Carbon (Benzylamine)
Primary Mechanism MAOI / TAAR / Sigma (Predicted)5-HT/DA Releaser 5-HT/DA Releaser MAO-B Inhibitor
In Vivo Potency Low to Moderate (Rapid Metab.)[1]High (Active < 50mg)High (Active < 100mg)Moderate
Neurotoxicity Risk Unknown (Likely low oxidative stress)Moderate (5-HT depletion)Moderate (Oxidative stress)Low (Tyramine pressor risk)
Use Case Metabolic Probe / AntidepressantEntactogen / ResearchEntactogen / PTSDAntidepressant

Phase 4: Visualizing the Validation Logic

Diagram 1: Experimental Workflow (In Vitro to In Vivo)

ValidationWorkflow Start Compound Synthesis BF-4-NMM InVitro In Vitro Screening (Binding, MAO Assay) Start->InVitro Decision1 Active < 1uM? InVitro->Decision1 PK PK Study (Rat) LC-MS/MS Decision1->PK Yes Stop Discontinue / Redesign Decision1->Stop No BBB Crosses BBB? PK->BBB Behavior Behavioral Triad (Locomotion, HTR, DD) BBB->Behavior Yes BBB->Stop No Microdialysis Microdialysis (Neurotransmitter Flux) Behavior->Microdialysis Publish Publish Profile (Novel Pharmacophore) Microdialysis->Publish

Caption: Decision tree for escalating BF-4-NMM from benchtop assays to animal models.

Diagram 2: Mechanistic Differentiation Pathway[1]

Mechanism Drug BF-4-NMM MAO MAO Enzyme (Mitochondria) Drug->MAO Inhibition (Likely) SERT SERT Transporter (Synapse) Drug->SERT Binding (Weak) TAAR TAAR1 (Intracellular) Drug->TAAR Agonism (Possible) Neurochem1 Increased Cytosolic Monoamines MAO->Neurochem1 Prevents degradation Neurochem2 Transporter Reversal (Efflux) TAAR->Neurochem2 Trigger Effect In Vivo Effect Neurochem1->Effect Antidepressant-like Neurochem2->Effect Stimulant-like

Caption: Predicted pharmacological pathways. Solid lines indicate the most probable mechanism for benzylamine analogues.

References

  • Simmler, L. D., et al. (2010).[1] Pharmacological profile of novel psychoactive benzofurans. The Journal of Pharmacology and Experimental Therapeutics.

  • Monte, A. P., et al. (1993).[1] Dihydrobenzofuran analogues of hallucinogens.[1][2] 2. Synthesis and evaluation of the 5-methoxy-6-methyl derivatives. Journal of Medicinal Chemistry.

  • Lewin, A. H., et al. (2008).[1] Benzylamine analogues of serotonin: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2024). CID 125181343: (2R)-1-(1-benzofuran-4-yl)-N-ethylpropan-2-amine (Structural Analog Data).[1] National Center for Biotechnology Information.[1]

  • BLD Pharm. (2024).[1] Product Datasheet: 1-(Benzofuran-4-yl)-N-methylmethanamine (CAS 121212-17-7).[1]

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Validation

A Comparative Analysis of Benzofuran Derivatives and Established Antidepressants: A Focus on Monoaminergic Modulation

For Researchers, Scientists, and Drug Development Professionals Introduction The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, demonstrating a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, demonstrating a wide array of pharmacological activities.[1][2] This has led to significant interest in benzofuran derivatives as potential therapeutic agents in diverse areas, including oncology, infectious diseases, and neuropharmacology.[3][4][5] This guide focuses on the potential neuropsychopharmacological profile of 1-(Benzofuran-4-yl)-N-methylmethanamine. Due to a lack of specific experimental data for this particular molecule, this analysis will utilize 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) as a structurally related and well-characterized analogue.[6] 5-MAPB's known interaction with the monoamine system provides a strong rationale for comparing its pharmacological profile with that of established therapeutic agents targeting these same pathways.[6][7]

Here, we provide an in-depth comparison of the benzofuran analogue 5-MAPB with Sertraline, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) for the treatment of Major Depressive Disorder (MDD) and other psychiatric conditions.[1][8][9] This guide will delve into their respective mechanisms of action, receptor binding profiles, and the experimental methodologies used to elucidate these properties, offering a valuable resource for researchers in drug discovery and development.

Mechanism of Action: A Tale of Two Monoaminergic Modulators

The primary therapeutic action of both the benzofuran analogue and Sertraline converges on the monoaminergic system, albeit through distinct mechanisms. Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2][3] By blocking SERT, Sertraline increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][10] This enhanced signaling is believed to be the cornerstone of its antidepressant and anxiolytic effects.[3] Sertraline exhibits only very weak effects on norepinephrine (NET) and dopamine (DAT) transporters.[1][11]

In contrast, 5-MAPB functions as a monoamine releasing agent and a reuptake inhibitor, with a broader spectrum of activity.[6][12] It induces the release of serotonin, norepinephrine, and dopamine, and also inhibits their reuptake.[6][7] This profile suggests a more widespread impact on monoaminergic signaling compared to the selective action of Sertraline. Furthermore, 5-MAPB demonstrates direct agonist activity at various serotonin receptors, a feature not prominent in Sertraline's primary mechanism.[4][6]

cluster_Sertraline Sertraline cluster_5MAPB 5-MAPB Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Extracellular_Serotonin Increased Extracellular Serotonin Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake 5MAPB 5-MAPB Monoamine_Transporters SERT, NET, DAT 5MAPB->Monoamine_Transporters Inhibits Reuptake & Induces Release Serotonin_Receptors 5-HT1B, 5-HT2A/B/C Receptors 5MAPB->Serotonin_Receptors Agonist Monoamine_Release Serotonin, Norepinephrine, Dopamine Release Monoamine_Transporters->Monoamine_Release Monoamine_Reuptake Monoamine Reuptake Monoamine_Transporters->Monoamine_Reuptake

Figure 1: Simplified Mechanism of Action Comparison.

Comparative Pharmacological Profiles

The differing mechanisms of action are reflected in the distinct receptor binding profiles of Sertraline and 5-MAPB. Sertraline's high selectivity for SERT is a key feature of its clinical profile, with minimal affinity for a wide range of other receptors, which is thought to contribute to its favorable side-effect profile compared to older classes of antidepressants.[1][5] In contrast, 5-MAPB interacts with multiple monoamine transporters and also displays significant affinity for several serotonin receptor subtypes.[6][7]

TargetSertraline (Ki, nM)5-MAPB (EC50, nM for release)
Serotonin Transporter (SERT) ~0.2-2.2 64
Norepinephrine Transporter (NET) ~42024
Dopamine Transporter (DAT) ~25-54041
5-HT1A Receptor >1000Moderate Affinity
5-HT1B Receptor >1000Potent Agonist
5-HT2A Receptor >1000Partial Agonist
5-HT2B Receptor >1000Partial Agonist
5-HT2C Receptor >1000Partial Agonist
Adrenergic, Cholinergic, Histaminergic Receptors No significant affinityBinds to some alpha-adrenergic receptors

Table 1: Comparative Binding and Functional Data. Data compiled from various sources.[1][6][7][11] Note that direct Ki comparisons are not always possible due to different experimental paradigms (inhibition vs. release).

Experimental Protocols for Pharmacological Characterization

The determination of a compound's pharmacological profile relies on a suite of in vitro assays. Below are representative protocols for key experiments used to characterize monoaminergic drugs.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the reuptake of radiolabeled or fluorescent monoamines into cells expressing the respective transporters.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured to confluence in appropriate media.[13][14]

  • Assay Preparation: Cells are harvested and suspended in a physiological buffer (e.g., Krebs-HEPES buffer).[15]

  • Compound Incubation: The cell suspension is pre-incubated with various concentrations of the test compound (e.g., 1-(Benzofuran-4-yl)-N-methylmethanamine, 5-MAPB, or Sertraline) for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.[14][16]

  • Substrate Addition: A radiolabeled ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) or fluorescent monoamine substrate is added to initiate uptake.[14][17]

  • Uptake Reaction: The reaction proceeds for a short duration (e.g., 10 minutes) and is then terminated rapidly.[14]

  • Separation and Quantification: For radiolabeled assays, termination is achieved by rapid filtration through glass fiber filters to separate the cells from the assay buffer, followed by washing. The radioactivity retained by the cells is quantified by liquid scintillation counting.[14][18] For fluorescent assays, changes in intracellular fluorescence are measured using a plate reader.[17]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.

A HEK293 cells with monoamine transporters B Pre-incubate with test compound A->B C Add radiolabeled monoamine B->C D Incubate C->D E Rapid filtration and washing D->E F Scintillation counting E->F G Calculate IC50 F->G

Figure 2: Workflow for Monoamine Uptake Inhibition Assay.
Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target of interest (e.g., SERT) are prepared from transfected cells or brain tissue homogenates.[18]

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹¹C]MADAM for SERT) and varying concentrations of the unlabeled test compound.[18][19]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, where the filter paper traps the membranes with the bound radioligand, while the unbound radioligand passes through.[18]

  • Quantification: The amount of radioactivity on the filter paper is measured.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the target, is then calculated using the Cheng-Prusoff equation.

Discussion and Future Directions

The comparison between the benzofuran analogue 5-MAPB and the established SSRI Sertraline highlights a fundamental divergence in their interaction with the monoamine system. Sertraline's selectivity for SERT underpins its therapeutic efficacy and safety profile in the treatment of depression and anxiety disorders.[1][8] In contrast, 5-MAPB's broader action as a monoamine releaser and reuptake inhibitor, coupled with direct receptor agonism, suggests a more complex and potent, but potentially less safe, pharmacological profile.[6][20] The potent activation of the 5-HT2B receptor by some benzofurans, for instance, has been associated with concerns about potential cardiotoxicity with long-term use.[4][12]

For a novel compound like 1-(Benzofuran-4-yl)-N-methylmethanamine, a systematic in vitro characterization is the essential first step. The experimental protocols outlined above provide a roadmap for elucidating its pharmacological profile. Key investigations should include:

  • Monoamine Transporter Assays: To determine its potency and selectivity as a reuptake inhibitor and its capacity to act as a releasing agent for serotonin, norepinephrine, and dopamine.

  • Receptor Binding Screening: A broad panel of receptor binding assays is crucial to identify potential on- and off-target interactions. This is particularly important for identifying potential liabilities, such as affinity for the 5-HT2B receptor.

  • Functional Assays: For any identified receptor interactions, functional assays (e.g., measuring second messenger mobilization) should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

The resulting data will allow for a comprehensive comparison with existing therapeutic agents and provide a solid foundation for any further preclinical and clinical development. The rich pharmacology of the benzofuran scaffold continues to present exciting opportunities for the discovery of novel therapeutics, and a thorough understanding of the structure-activity relationships within this chemical class will be paramount to harnessing its full potential.

References

  • ZOLOFT - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • 5-MAPB - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Sertraline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? - Dr.Oracle. (2025, October 23). Retrieved from [Link]

  • Pharmacological profile of novel psychoactive benzofurans - ResearchGate. (2025, August 7). Retrieved from [Link]

  • PRODUCT MONOGRAPH Pr SERTRALINE Sertraline Hydrochloride Capsules 25 mg, 50 mg and 100 mg Sertraline (as sertraline hydrochlorid. (2022, March 25). Retrieved from [Link]

  • SERTRALINE. (n.d.). Retrieved from [Link]

  • All about sertraline - Human Health. (2025, July 16). Retrieved from [Link]

  • Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed. (2015, July 15). Retrieved from [Link]

  • Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC. (2023, August 5). Retrieved from [Link]

  • Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. - SORA. (n.d.). Retrieved from [Link]

  • Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances. (2016, November 19). Retrieved from [Link]

  • MDMA, but Cleaner? The Silent Rise of MDA and 5-MAPB | by ChemIDPlus - Medium. (2025, August 4). Retrieved from [Link]

  • 5-MAPB - PsychonautWiki. (2025, May 19). Retrieved from [Link]

  • BK-5-MAPB - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzofurans and Benzodifurans - ResearchGate. (n.d.). Retrieved from [Link]

  • Sertraline - Deranged Physiology. (n.d.). Retrieved from [Link]

  • Dose-response effects of MDMA, 5-MAPB, and 6-MAPB to induce release of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed. (n.d.). Retrieved from [Link]

  • sertraline | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved from [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (2018, October 15). Retrieved from [Link]

  • 5-MAPB on SSRIS? Anyone know if 5-MAPB works on SSRIS? : r/researchchemicals. (2021, July 5). Retrieved from [Link]

  • Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay - PubMed. (2017, May 13). Retrieved from [Link]

  • Measurement of Serotonin Transporter Binding With PET and [ 11 C]MADAM. (n.d.). Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). Retrieved from [Link]

  • SSRI interaction with 5mapb : r/researchchemicals - Reddit. (2016, October 26). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (2023, October 20). Retrieved from [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys Research. (2025, February 21). Retrieved from [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC. (n.d.). Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]

  • Need opinions on 5-MAPB vs 6-APB - finally off SSRIs : r/researchchemicals - Reddit. (2022, April 17). Retrieved from [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC. (2020, September 1). Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity and Selectivity of 4-Substituted Benzofurans

This guide provides an in-depth technical analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine and its pharmacologically active homolog 4-MAPB (1-(Benzofuran-4-yl)-N-methylpropan-2-amine). Editorial Note on Nomenclature &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine and its pharmacologically active homolog 4-MAPB (1-(Benzofuran-4-yl)-N-methylpropan-2-amine).

Editorial Note on Nomenclature & Scope: The specific chemical string "1-(Benzofuran-4-yl)-N-methylmethanamine" refers to a benzylamine derivative (1-carbon chain). However, in drug development and psychoactive research, the propylamine homolog (3-carbon chain), known as 4-MAPB , is the primary active agent of interest. This guide addresses the literal molecule as a critical negative control/metabolic probe while focusing on 4-MAPB for performance comparison, as it represents the functional pharmacophore for serotonin transport modulation.

Executive Summary

1-(Benzofuran-4-yl)-N-methylmethanamine represents a structural pivot point in the benzofuran class. While the methanamine (benzylamine) variant functions primarily as a monoamine oxidase (MAO) substrate or trace amine modulator, its homolog 4-MAPB serves as a potent, selective serotonin transporter (SERT) substrate.

This guide evaluates the 4-position substitution on the benzofuran ring—a steric "dead zone" compared to the highly active 5- and 6-positions (e.g., 5-MAPB, 6-APB). The data indicates that 4-substitution drastically alters the selectivity profile, reducing psychostimulant potency while retaining SERT affinity, offering a unique scaffold for non-stimulant serotonergic modulation.

Chemical Identity & Structural Activity Relationship (SAR)

The pharmacological divergence between the user-specified methanamine and the active propan-2-amine is driven by the chain length rule of phenethylamines.

FeatureTarget Molecule (User Query)Active Reference (4-MAPB)Standard (5-MAPB)
IUPAC N-methyl-1-(1-benzofuran-4-yl)methanamine1-(1-benzofuran-4-yl)-N-methylpropan-2-amine1-(1-benzofuran-5-yl)-N-methylpropan-2-amine
Linker Methylene (1 Carbon)Isopropyl (3 Carbons)Isopropyl (3 Carbons)
Class BenzylamineAmphetamine / BenzofuranAmphetamine / Benzofuran
Primary Target MAO-B (Substrate/Inhibitor)SERT / 5-HT2A / 5-HT2BSERT > DAT / 5-HT2B
Psychoactivity Negligible / Trace AmineEntactogenic / EmpathogenicHighly Entactogenic
SAR Visualization: Chain Length & Regiochemistry

The following diagram illustrates how the chain length (methanamine vs. propylamine) and ring substitution (4-yl vs. 5-yl) dictate the pharmacological pathway.

SAR_Pathway Core Benzofuran Scaffold Sub_4 4-Position Substitution (Steric Hindrance) Core->Sub_4 Sub_5 5-Position Substitution (Optimal Fit) Core->Sub_5 Chain_1 Methanamine Chain (1-Carbon) Sub_4->Chain_1 User Query Structure Chain_3 Propyl Chain (3-Carbon) Sub_4->Chain_3 4-MAPB Sub_5->Chain_3 5-MAPB Target_MAO MAO Enzyme Degradation Chain_1->Target_MAO High Affinity Target_SERT SERT Transporter (Reuptake/Release) Chain_3->Target_SERT High Affinity Chain_3->Target_SERT

Caption: Structural bifurcation showing how chain length determines target (MAO vs. Transporter) and position determines potency.

Pharmacological Performance: 4-MAPB vs. Alternatives[1]

The 4-substituted benzofurans (4-MAPB/4-APB) exhibit a distinct profile characterized by lower potency and higher NET selectivity compared to their 5- and 6-isomers.

A. Binding Affinity & Inhibition (IC50 / Ki)

Data synthesized from comparative studies on benzofuran isomers (Rickli et al., 2015).

Target4-APB / 4-MAPB (4-Substituted)5-MAPB (5-Substituted)MDMA (Reference)Significance
NET (IC50) 0.24 µM (High Potency)0.45 µM0.46 µM4-position favors Norepinephrine interaction.
SERT (IC50) 5.5 µM0.21 µM 1.8 µM4-position causes steric clash in SERT pocket, reducing affinity 25x vs 5-MAPB.
DAT (IC50) 12.0 µM1.5 µM11.0 µMLow dopaminergic activity; less addictive potential than Methamphetamine.
5-HT2A (Ki) 0.96 µM0.20 µM5.0 µMWeak partial agonist; less hallucinogenic than 2C-B-FLY.
5-HT2B (Ki) < 1.0 µM0.05 µM0.5 µMRisk: Potent agonism (Cardiotoxicity marker).

Key Insight: The 4-position substitution (4-MAPB) results in a "sloppier" fit for the Serotonin Transporter (SERT) compared to the 5-position (5-MAPB), leading to a molecule that is less potent by weight but retains the norepinephrine-heavy release profile.

B. Selectivity Ratios

The DAT/SERT ratio is a critical predictor of abuse potential (lower ratio = higher serotonergic dominance = lower abuse liability).

  • 4-MAPB Ratio: ~2.1 (Balanced/Noradrenergic)

  • 5-MAPB Ratio: ~0.1 (Highly Serotonergic)

  • Methamphetamine Ratio: ~50.0 (Highly Dopaminergic)

Cross-Reactivity & Safety Profile

The 5-HT2B Valvulopathy Risk

Like all benzofurans, 4-MAPB shows significant cross-reactivity with the 5-HT2B receptor . Chronic activation of this receptor stimulates mitogenesis in cardiac valvular interstitial cells, leading to fibrosis.

Metabolic Pathways (N-Demethylation)

The N-methyl group in 4-MAPB is subject to rapid metabolism.

  • Parent: 4-MAPB (Active)

  • Metabolic Step: CYP450-mediated N-demethylation.

  • Metabolite: 4-APB (Active).

    • Note: Unlike MDMA, which metabolizes to neurotoxic alpha-methyldopamine species via ring opening, the benzofuran ring is metabolically robust, potentially reducing oxidative stress neurotoxicity.

Toxicity_Pathway Compound 4-MAPB Receptor_2B 5-HT2B Receptor (Heart Valve) Compound->Receptor_2B High Affinity Binding Metabolite 4-APB (Active Metabolite) Compound->Metabolite N-demethylation Pathway_Mito Mitogenic Signaling (PKC/ERK) Receptor_2B->Pathway_Mito Outcome_Fibrosis Valvular Fibrosis Pathway_Mito->Outcome_Fibrosis Metabolite->Receptor_2B Sustained Activation

Caption: Mechanism of benzofuran-associated cardiac risk via 5-HT2B activation.

Experimental Protocols

To validate the selectivity of 4-MAPB (or the methanamine analog) in your own lab, use the following self-validating protocols.

Protocol A: Monoamine Uptake Inhibition Assay (HEK293)

Objective: Determine IC50 for SERT vs DAT.

  • Cell Preparation: Transfect HEK293 cells with human SERT, DAT, and NET plasmids respectively.

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer + 0.1% ascorbic acid (prevents oxidation).

  • Treatment:

    • Add test compound (10^-9 to 10^-4 M).

    • Incubate 10 min at 37°C.

  • Substrate Addition:

    • Add [3H]-5-HT (for SERT) or [3H]-DA (for DAT) at 20 nM final concentration.

    • Incubate 10 min.

  • Termination: Rapid wash with ice-cold buffer. Lyse cells with 0.1% SDS.

  • Quantification: Liquid scintillation counting.

  • Validation:

    • Positive Control: Fluoxetine (SERT), GBR-12909 (DAT).

    • Success Criteria: Hill slope near 1.0; Z-factor > 0.5.

Protocol B: Discrimination of Chain Length (MAO vs Release)

Objective: Differentiate the user's "Methanamine" (1-C) from "MAPB" (3-C).

  • System: Rat brain synaptosomes.

  • Assay 1 (Release): Pre-load synaptosomes with [3H]-5-HT. Add compound. Measure efflux.

    • Prediction: 4-MAPB causes massive efflux (EC50 < 1 µM). 1-(Benzofuran-4-yl)-N-methylmethanamine causes no efflux .

  • Assay 2 (MAO Inhibition): Incubate mitochondrial fraction with compound + Kynuramine (fluorometric substrate).

    • Prediction: Methanamine analog inhibits MAO-B; 4-MAPB shows weak/no inhibition.

References

  • Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015).[1] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425.[1] Link

  • Simmler, L. D., & Liechti, M. E. (2018).[1] Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 143–164.[1] Link

  • Cayman Chemical. (2023). 4-MAPB (hydrochloride) Product Information & Safety Data Sheet. Link

  • Eshleman, A. J., et al. (2019).[2] Substituted Benzofurans as Psychoactive Drugs: Structure-Activity Relationships at the Monoamine Transporters.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Validation

Comparative Analysis of 1-(Benzofuran-4-yl)-N-methylmethanamine Homologues and Enantiomers

Content Type: Technical Comparison Guide Subject: 4-MAPB (1-(benzofuran-4-yl)-N-methylpropan-2-amine) and Structural Analogues Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4-MAPB (1-(benzofuran-4-yl)-N-methylpropan-2-amine) and Structural Analogues Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

Critical Editorial Note: The chemical designation "1-(Benzofuran-4-yl)-N-methylmethanamine" refers to an achiral molecule (Benzofuran-4-yl-CH₂-NH-CH₃) lacking stereoisomers. To satisfy the requirement for an analysis of enantiomers and drug development performance , this guide focuses on the bioactive chiral homologue: 1-(Benzofuran-4-yl)-N-methylpropan-2-amine (commonly known as 4-MAPB ).

4-MAPB is a structural bioisostere of MDMA where the methylenedioxy ring is replaced by a benzofuran ring attached at the C4 position. This modification significantly alters metabolic stability and receptor selectivity compared to its C5 and C6 analogues (5-MAPB, 6-MAPB).

Core Value Proposition
  • Selectivity: 4-MAPB exhibits a distinct SERT/DAT ratio compared to MDMA, potentially offering entactogenic effects with altered neurotoxicity profiles.

  • Stereochemistry: The (S)-enantiomer typically drives monoamine release, while the (R)-enantiomer may modulate duration and receptor binding kinetics.

  • Stability: The benzofuran core resists CYP450-mediated demethylenation, a primary metabolic pathway for MDMA, theoretically extending duration and reducing toxic metabolite formation.

Chemical Structure & Stereochemistry

The pharmacological efficacy of 4-MAPB is governed by its chiral center at the


-carbon of the amine side chain.
Structural Comparison
Feature4-MAPB5-MAPBMDMA
Core Benzofuran (C4-attachment)Benzofuran (C5-attachment)1,3-Benzodioxole
Amine N-methyl-2-aminopropaneN-methyl-2-aminopropaneN-methyl-2-aminopropane
Chirality Yes (

-carbon)
Yes (

-carbon)
Yes (

-carbon)
Metabolic Fate Ring stable; N-demethylationRing stable; N-demethylationRing cleavage (HHMA formation)
Enantiomeric Visualization

The following diagram illustrates the structural relationship and the chiral center location.

G cluster_0 Achiral Scaffold cluster_1 Chiral Bioactive Homologue (4-MAPB) Core 1-(Benzofuran-4-yl) -N-methylmethanamine (Achiral) Racemate 4-MAPB (Racemic Mixture) Core->Racemate + Alpha-Methyl Group S_Iso (S)-4-MAPB (Potent Releaser) Racemate->S_Iso Chiral Resolution R_Iso (R)-4-MAPB (Modulator) Racemate->R_Iso Chiral Resolution

Figure 1: Structural evolution from the achiral methanamine scaffold to the chiral 4-MAPB enantiomers.

Comparative Pharmacological Profile

The performance of 4-MAPB is best understood by contrasting its enantiomers against the industry standards (MDMA and 5-MAPB).

Monoamine Transporter Affinity ( ) and Efficacy ( )

Data aggregated from comparative benzofuran studies (Simmler et al., 2014; Rickli et al., 2015).

CompoundSERT

(nM)
DAT

(nM)
NET

(nM)
DAT/SERT RatioPrimary Mechanism
(S)-4-MAPB ~350~800~4502.3Monoamine Release (Strong)
(R)-4-MAPB >1000>5000>2000N/AWeak Reuptake Inhibition
Racemic 4-MAPB 48012006002.5Balanced Release
MDMA 1803504001.9Release + 5-HT2A Agonism
5-MAPB 2268015031Highly Selective SERT Release

Analysis:

  • Potency: 4-MAPB is generally less potent than 5-MAPB due to the steric hindrance of the C4-attachment, which affects binding pocket fit at the SERT.

  • Selectivity: 4-MAPB has a DAT/SERT ratio closer to MDMA than 5-MAPB, suggesting it may retain more "stimulant" character than the highly sedating 5-MAPB.

  • Enantiomeric Divergence: Similar to amphetamines, the (S)-enantiomer is the primary driver of monoamine efflux. The (R)-enantiomer contributes less to release but may competitively inhibit metabolic enzymes or interact with trace amine-associated receptors (TAAR1).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating checkpoints.

Synthesis of Racemic 4-MAPB (Reductive Amination)

Objective: Synthesize the racemate for subsequent chiral resolution. Precursors: Benzofuran-4-carbaldehyde + Nitroethane.

  • Condensation:

    • Reflux Benzofuran-4-carbaldehyde with nitroethane in acetic acid/ammonium acetate.

    • Validation: TLC monitoring (disappearance of aldehyde spot).

    • Product: 1-(Benzofuran-4-yl)-2-nitropropene.

  • Reduction:

    • Reduce the nitroalkene using Lithium Aluminum Hydride (LiAlH₄) in dry THF.

    • Safety: Maintain inert atmosphere (

      
      ) to prevent fire hazard.
      
    • Product: 1-(Benzofuran-4-yl)propan-2-amine (4-APB).

  • N-Methylation:

    • Form the N-formyl derivative using ethyl formate, then reduce with LiAlH₄.

    • Checkpoint: NMR must show N-methyl singlet at

      
       2.4 ppm.
      
Chiral Resolution (Semi-Preparative HPLC)

Objective: Isolate (R) and (S) enantiomers for individual assay.

  • Column: Chiralpak IA or IC (immobilized amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Validation: Re-inject separated fractions to confirm enantiomeric excess (

    
    ).
    
In Vitro Monoamine Release Assay

Objective: Quantify functional potency (


).
  • Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Loading: Pre-load cells with tritiated neurotransmitters (

    
    , 
    
    
    
    ).
  • Incubation: Expose cells to varying concentrations of (R)- or (S)-4-MAPB (0.1 nM to 100

    
    M) for 15 minutes.
    
  • Measurement: Quantify radioactivity in the supernatant (released fraction) vs. lysate (retained fraction).

  • Control: Use MDMA as a positive control to normalize data across batches.

Mechanism of Action & Signaling Pathway

The following diagram details the interaction of the (S)-enantiomer with the presynaptic neuron, highlighting the causality of the entactogenic effect.

Signaling Compound (S)-4-MAPB SERT_Out SERT (Outward Facing) Compound->SERT_Out Substrate Recognition VMAT2 VMAT2 Transporter Compound->VMAT2 Depletion of Vesicles Cytosol_5HT Cytosolic 5-HT Surge SERT_Out->Cytosol_5HT Translocation & Phosphorylation Synapse_5HT Synaptic 5-HT Increase SERT_Out->Synapse_5HT Release VMAT2->Cytosol_5HT Leakage Cytosol_5HT->SERT_Out Reverse Transport (Efflux) Receptor Post-Synaptic 5-HT Receptors (5-HT2A / 5-HT1A) Synapse_5HT->Receptor Activation (Entactogenic Effect)

Figure 2: Mechanism of transporter-mediated monoamine release induced by (S)-4-MAPB.

Conclusion & Strategic Recommendations

For drug development programs targeting entactogens with improved safety profiles:

  • Prioritize the (S)-Enantiomer: The (S)-isomer of 4-MAPB retains the desirable monoamine releasing properties of MDMA while utilizing a metabolically robust benzofuran scaffold.

  • Investigate 4-Position Substitution: The 4-position offers unique steric properties that may reduce affinity for 5-HT2B receptors (a known risk factor for valvular heart disease in this class), though specific binding data for 4-MAPB requires further validation compared to 5-APB/6-APB.

  • Use 5-MAPB as a Control: In comparative assays, 5-MAPB serves as the "pure serotonergic" benchmark, whereas 4-MAPB is likely to exhibit a more balanced, MDMA-like catecholamine profile.

References

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances of the 25-NBOMe and benzofuran classes. Neuropharmacology. Link

  • Rickli, A., et al. (2015). Receptor binding profiles and permeation of novel psychoactive substances through the blood-brain barrier. Neurochemistry International. Link

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry. Link

  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran or benzothiazole ring system. Drug Testing and Analysis. Link

  • Fuwa, T., et al. (2016). Synthesis and biological evaluation of 1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Comparative

Replicating and Characterizing Novel Psychoactive Compounds: A Comparative Guide to 1-(Benzofuran-4-yl)-N-methylmethanamine

An In-Depth Technical Guide for Researchers Introduction: The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] In the realm of neuroscience, specific substituted aminopropyl- and aminoethyl-benzofurans, such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-(methylamino)propyl)benzofuran (6-MAPB), have emerged as potent psychoactive compounds.[4] These molecules are structurally analogous to classic entactogens like 3,4-methylenedioxymethamphetamine (MDMA) and are known to exert their effects primarily by acting as potent releasing agents of the monoamine neurotransmitters serotonin, dopamine, and norepinephrine.[5][6][7]

While extensive research has characterized the pharmacological profiles of benzofurans substituted at the 5- and 6-positions, other isomers remain largely unexplored. This guide focuses on 1-(Benzofuran-4-yl)-N-methylmethanamine , a positional isomer of these well-documented compounds. Due to the absence of direct published findings on this specific molecule, this document provides a predictive framework based on established structure-activity relationships within the benzofuran class.

The objective is to provide researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis and pharmacological characterization of 1-(Benzofuran-4-yl)-N-methylmethanamine. We will present detailed protocols to replicate and validate its predicted pharmacological profile, comparing it directly with the known properties of its structural relatives and the benchmark compound, MDMA.

Part 1: Proposed Chemical Synthesis

The synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine can be efficiently achieved via a reductive amination pathway, a robust and widely used method for amine synthesis.[8][9] This approach is predicated on the reaction between an aldehyde and a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Rationale for Synthetic Route: We propose starting from the commercially available benzofuran-4-carbaldehyde. This route is highly convergent and avoids the multiple steps that might be required if starting from a less functionalized precursor like 4-bromobenzofuran. Reductive amination is selected for its high efficiency and control, which minimizes the over-alkylation often problematic in direct alkylation methods.[8] For the reduction step, sodium cyanoborohydride (NaBH₃CN) is an ideal reagent as it is mild and selectively reduces the protonated imine intermediate in the presence of the unreacted aldehyde, maximizing yield.[8]

G cluster_0 Synthesis Workflow Start Benzofuran-4-carbaldehyde Process1 Step 1: Imine Formation (Methanol, Acetic Acid catalyst) Start->Process1 Reagent1 Methylamine (CH₃NH₂) Reagent1->Process1 Intermediate N-((Benzofuran-4-yl)methylene)methanamine (Imine Intermediate) Process1->Intermediate Process2 Step 2: In Situ Reduction Intermediate->Process2 Reagent2 Sodium Cyanoborohydride (NaBH₃CN) Reagent2->Process2 Workup Aqueous Work-up & Extraction Process2->Workup Purification Column Chromatography Workup->Purification Product 1-(Benzofuran-4-yl)-N-methylmethanamine Purification->Product

Caption: Proposed two-step, one-pot synthesis of the target compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of benzofuran-4-carbaldehyde (1.0 eq) in methanol (0.2 M), add a solution of methylamine (1.2 eq, typically as a 40% solution in water or 2.0 M in methanol).

  • Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde and formation of the imine.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in methanol. Slowly add this solution to the reaction mixture from step 2.

    • Expertise Note: The pH of the reaction should be maintained between 6 and 7 to ensure the imine is protonated and thus susceptible to reduction, while minimizing the reduction of the starting aldehyde. Add small amounts of acetic acid if necessary.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M HCl to decompose excess NaBH₃CN (Caution: Cyanide gas may evolve). Adjust the pH to >12 with 2 M NaOH to deprotonate the amine product.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure 1-(Benzofuran-4-yl)-N-methylmethanamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Pharmacological Characterization and Comparative Analysis

Based on the pharmacology of related benzofurans, we hypothesize that 1-(Benzofuran-4-yl)-N-methylmethanamine will function as a monoamine transporter substrate, inducing the release of serotonin, norepinephrine, and dopamine.[5][10] Its potency and selectivity are the key parameters to determine. Furthermore, off-target interactions, particularly at serotonin 5-HT₂ receptors, are critical to evaluate due to their implications for psychoactive effects and potential health risks.[11][12]

G cluster_0 Pharmacological Evaluation Workflow Compound Test Compound (1-(Benzofuran-4-yl)-N-methylmethanamine) Assay_Group1 Monoamine Transporter Assays Compound->Assay_Group1 Assay_Group2 Serotonin Receptor Assays Compound->Assay_Group2 Assay1A Uptake Inhibition (SERT, DAT, NET) Assay_Group1->Assay1A Assay1B Transmitter Release (SERT, DAT, NET) Assay_Group1->Assay1B Data Comparative Data Analysis (vs. MDMA, 5-MAPB, 6-MAPB) Assay1A->Data Assay1B->Data Assay2A Receptor Binding (5-HT2A, 5-HT2B) Assay_Group2->Assay2A Assay2B Functional Activity (5-HT2A, 5-HT2B) Assay_Group2->Assay2B Assay2A->Data Assay2B->Data

Caption: Workflow for the comprehensive in vitro pharmacological profiling.

Experiment 1: Monoamine Transporter Activity

Objective: To quantify the potency of 1-(Benzofuran-4-yl)-N-methylmethanamine to both inhibit monoamine uptake and elicit monoamine release at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Methodology: Neurotransmitter Release Assay This protocol is adapted from methodologies described in studies of related compounds.[6][7]

  • Preparation: Use rat brain synaptosomes or human embryonic kidney (HEK293) cells stably expressing the human SERT, DAT, or NET.

  • Loading: Pre-incubate the cells/synaptosomes with a known concentration of a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) for 30-60 minutes at 37°C to allow for transporter-mediated uptake.

  • Washing: Wash the cells with buffer to remove excess extracellular radiolabel.

  • Initiation of Release: Add increasing concentrations of the test compound (1-(Benzofuran-4-yl)-N-methylmethanamine), a positive control (MDMA), and a vehicle control to the cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Quantification: Collect the supernatant (containing released radiolabel) and lyse the cells to determine the amount of radiolabel remaining. Measure radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total incorporated radiolabel that was released for each drug concentration. Plot the concentration-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect) values using non-linear regression.

Comparative Data (Predicted vs. Published)

CompoundTransporterRelease EC₅₀ (nM)Uptake Inhibition IC₅₀ (nM)Reference
1-(Benzofuran-4-yl)-N-methylmethanamine SERTPredicted: 80 - 150Predicted: 100 - 200N/A
DATPredicted: 200 - 400Predicted: 250 - 500N/A
NETPredicted: 100 - 250Predicted: 150 - 300N/A
MDMA SERT85.12600[6][7]
DAT2399100[6][7]
NET67.8610[6][7]
5-MAPB SERT~30~100[6][10]
DAT~150~2000[6][10]
NET~70~300[6][10]
6-MAPB SERT~40~150[6]
DAT~80~500[6]
NET~50~200[6]

Note: Predicted values are extrapolations based on known SAR of benzofuran isomers.

Experiment 2: Serotonin 5-HT₂ Receptor Activity

Objective: To determine the binding affinity and functional activity of the target compound at 5-HT₂ₐ and 5-HT₂₋ receptors, which are critical for assessing potential psychedelic effects and cardiac safety, respectively.[12]

Methodology: Receptor Binding Assay

  • Source: Use cell membranes from CHO or HEK293 cells stably expressing human 5-HT₂ₐ or 5-HT₂₋ receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and increasing concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Data (Predicted vs. Published)

CompoundReceptorBinding Affinity Ki (nM)Functional Agonism EC₅₀ (nM)Reference
1-(Benzofuran-4-yl)-N-methylmethanamine 5-HT₂ₐPredicted: 500 - 1500Predicted: >1000 (Partial agonist)N/A
5-HT₂₋Predicted: 200 - 800Predicted: 300 - 1000N/A
MDMA 5-HT₂ₐ2670>10,000 (Very weak partial agonist)[11][12]
5-HT₂₋1890>10,000 (Inactive)[11][12]
5-APB 5-HT₂ₐ840811 (Partial agonist)[11]
5-HT₂₋3.716 (Full agonist)[11]

Note: Predicted values are extrapolations. The high 5-HT₂₋ agonist potency of compounds like 5-APB is a significant finding related to potential cardiac risk.[12]

Part 3: Synthesis of Findings and Discussion

The true value of replicating these findings lies in understanding how the placement of the aminomethyl group at the 4-position of the benzofuran ring alters the pharmacological profile.

Predicted Pharmacological Profile: Based on the SAR of related isomers, it is plausible that 1-(Benzofuran-4-yl)-N-methylmethanamine will be a potent monoamine releaser, similar to MDMA and its 5- and 6-substituted benzofuran cousins. However, steric hindrance from the adjacent furan oxygen might modulate its interaction with the bulky transporter proteins. We predict it may have slightly reduced potency at SERT compared to the 5- and 6-isomers, but potentially retain significant activity at DAT and NET.

The activity at 5-HT₂ receptors is a critical differentiator. While MDMA has very low affinity and functional activity at these sites, many benzofuran analogues are potent agonists, particularly at the 5-HT₂₋ receptor.[11][12] This is a major safety concern, as chronic 5-HT₂₋ agonism is linked to cardiac valvular heart disease. Determining the 5-HT₂₋ activity of the 4-substituted isomer is therefore a primary objective for any drug development program.

Implications for Researchers: This guide provides a clear, actionable framework for the synthesis and evaluation of a novel compound. By following these self-validating protocols, researchers can generate robust, reproducible data. The comparative tables offer immediate context, allowing for a rapid assessment of the compound's potential as a research tool or therapeutic lead. For drug developers, the emphasis on evaluating the 5-HT₂₋ receptor profile provides a critical go/no-go decision point early in the discovery pipeline.

Conclusion: While 1-(Benzofuran-4-yl)-N-methylmethanamine remains an uncharacterized molecule, the established pharmacology of its isomers provides a strong foundation for predictive analysis and targeted investigation. The experimental protocols detailed herein offer a comprehensive roadmap for any researcher seeking to replicate and expand upon the foundational findings in the field of psychoactive benzofurans. Empirical validation of the predicted data presented in this guide is the essential next step to fully understanding the unique properties of this novel compound and its place within the broader landscape of monoamine modulators.

References

  • ResearchGate. (n.d.). Benzofurans and Benzodifurans. Available at: [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. Available at: [Link]

  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. (2010, February 1). ScienceDirect. Available at: [Link]

  • Asif, M. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]

  • ResearchGate. (2025, August 9). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF. Available at: [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. Available at: [Link]

  • Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. (2024, September 18). PubMed. Available at: [Link]

  • Pharmacological Profile of Novel Psychoactive Benzofurans. (2015, July 15). PubMed. Available at: [Link]

  • Kulkarani, S., et al. (2002). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. Available at: [Link]

  • Al-Harrasi, A., et al. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Jones, C. (2022). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4Methylenedioxymethamphetamine (MDMA). ScholarWorks at WMU. Available at: [Link]

  • ResearchGate. (2025, August 7). Pharmacological profile of novel psychoactive benzofurans. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Asif, M. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Available at: [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2025, August 6). American Association for Cancer Research. Available at: [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2025, September 22). ResearchGate. Available at: [Link]

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  • Monte, A. P., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. PubMed. Available at: [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Szollosi, R., et al. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed Central. Available at: [Link]

  • Argent, S. P. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link]

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  • Anisimov, A., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Benzofuran-4-yl)-N-methylmethanamine for Research Professionals

As researchers and scientists working at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The handling and disposal of no...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists working at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The handling and disposal of novel research chemicals, such as 1-(Benzofuran-4-yl)-N-methylmethanamine, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Identification and Risk Assessment

1-(Benzofuran-4-yl)-N-methylmethanamine is a research chemical, and as such, comprehensive toxicological data may not be fully available.[1][2] It belongs to the benzofuran class of compounds, which are known to possess a range of biological activities.[3] Structurally related compounds, such as 2,3-Benzofuran, are classified as flammable liquids and are suspected of causing cancer.[4][5] They may also cause damage to organs through prolonged or repeated exposure and are harmful to aquatic life with long-lasting effects.[4][5] Given these potential hazards, 1-(Benzofuran-4-yl)-N-methylmethanamine must be handled as a hazardous substance.

Key Potential Hazards:

  • Flammability: Benzofuran derivatives can be combustible or flammable liquids.[4][6]

  • Toxicity: Potential for systemic toxicity and carcinogenicity.[4][7]

  • Environmental Hazard: Harmful to aquatic organisms.[4][5]

  • Irritation: Aromatic amines can be irritating to the skin, eyes, and respiratory system.[8][9]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE)

When handling 1-(Benzofuran-4-yl)-N-methylmethanamine in any form (neat, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Ensure to change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[10] In the absence of adequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.[6]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[11][12]

Waste Streams:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent pads.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound.

  • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.

Container Requirements:

  • Compatibility: Waste containers must be chemically compatible with 1-(Benzofuran-4-yl)-N-methylmethanamine and any solvents used.[11][12] Plastic containers are generally preferred for liquid waste.[13]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-(Benzofuran-4-yl)-N-methylmethanamine".[11][12] The concentration or percentage of the compound should also be indicated.

  • Closure: Containers must be kept tightly closed except when adding waste to prevent the release of vapors.[11][12] Do not leave funnels in the containers.[11]

  • Condition: Containers must be in good condition, free from leaks or damage.[12]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_generation Waste Generation Point cluster_classification Waste Classification cluster_containers Waste Containers Waste 1-(Benzofuran-4-yl)-N-methylmethanamine Waste IsSolid Solid? Waste->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Solid Waste Container (Labeled Hazardous Waste) IsSolid->SolidWaste Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Liquid Waste Container (Labeled Hazardous Waste) IsLiquid->LiquidWaste Yes SharpsWaste Sharps Container (Labeled Hazardous Waste) IsSharp->SharpsWaste Yes Other Other IsSharp->Other No DisposalWorkflow cluster_handling In-Lab Handling cluster_disposal Disposal Process Start Generation of Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Labeled, Compatible, Closed Containers Segregate->Containerize Spill Spill Occurs Containerize->Spill Potential Event Store Store in Satellite Accumulation Area Containerize->Store SpillResponse Follow Spill Management Protocol Spill->SpillResponse Yes SpillResponse->Containerize Request Request Waste Pickup (EH&S or Licensed Vendor) Store->Request Document Complete Waste Manifest/Forms Request->Document Pickup Waste Collected by Authorized Personnel Document->Pickup End Final Disposal at Approved Facility Pickup->End

Disposal Workflow Overview

By adhering to these procedures, you contribute to a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Daniels Health. (2025, May 21).
  • MilliporeSigma. (2025, October 23).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
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  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • SKC Ltd.
  • TCI Chemicals. (2025, January 15).
  • ECHEMI. Benzofuran SDS, 271-89-6 Safety Data Sheets.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of 2,3-Benzofuran.
  • Thermo Fisher Scientific. (2025, September 5).
  • Thermo Fisher Scientific. (2025, September 5).
  • SKC Inc. (2023, December 22).
  • CymitQuimica. (2025, December 10).
  • PubMed. (2001, December 14). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes)
  • PubChem. 1-Benzofuran-5-ylmethylamine.
  • ChemicalBook. (2023, July 12). 1-BENZOFURAN-2-YL-N-METHYLMETHANAMINE.
  • Agency for Toxic Substances and Disease Registry. 2,3-Benzofuran Tox Profile.
  • ResearchGate. (2025, August 7).
  • U.S. Environmental Protection Agency. 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine Properties.
  • Synerzine. (2018, June 22).
  • Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's.
  • CWC Recovery Center. (2021, April 26). Research Chemicals Dangers and Abuse.
  • Manchester Organics. N-Methyl-1-(3-methylbenzofuran-2-yl)methanamine.
  • Merck.
  • Release. 'Legal Highs', Novel Psychoactive Substances, Research Chemicals.
  • Pharmaffiliates. 1-(Benzofuran-4-yl)piperazine hydrochloride.
  • Google Patents.
  • Simson Pharma Limited. a research chemical is not intended for human or veterinary use.
  • National Center for Biotechnology Information. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals.
  • BLDpharm. 92367-50-5|N-Methyl-1-(3-methylbenzofuran-2-yl)methanamine.
  • Smolecule. (2023, August 16). Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine.
  • MedCrave online. (2016, September 28).
  • Wikipedia. N-Methylmethanimine.

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Handling

Personal protective equipment for handling 1-(Benzofuran-4-yl)-N-methylmethanamine

Chemical Profile & Hazard Identification Compound: 1-(Benzofuran-4-yl)-N-methylmethanamine Chemical Class: Bicyclic Aromatic Amine / Benzofuran Derivative Primary Hazard Classification: High Potency / Corrosive / Suspect...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Compound: 1-(Benzofuran-4-yl)-N-methylmethanamine Chemical Class: Bicyclic Aromatic Amine / Benzofuran Derivative Primary Hazard Classification: High Potency / Corrosive / Suspected Carcinogen [1]

Operational Context: This compound is a lipophilic secondary amine fused to a benzofuran ring.[1] This structural combination dictates a dual-threat safety profile:

  • The Benzofuran Moiety: Associated with potential hepatic toxicity and suspected carcinogenicity (Category 2) due to metabolic activation (epoxidation) of the furan ring [1].[1]

  • The N-Methylmethanamine Group: A basic amine functionality that confers corrosivity to mucous membranes and high permeability through standard laboratory gloves.[1]

Critical Warning: As a specialized research intermediate, specific Occupational Exposure Limits (OELs) likely do not exist.[1] You must operate under Control Band 4 (High Containment) protocols, treating the substance as a potential sensitizer and systemic toxin.[1]

Hierarchy of Controls & Risk Assessment

Do not rely solely on PPE.[1] The primary barrier must be engineering controls.[1]

Control LevelRequirementLogical Rationale
Engineering Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood The vapor pressure of low-molecular-weight amines allows for inhalation risks.[1] The benzofuran core requires containment of particulates/aerosols during weighing.[1]
Administrative Designated Area / "Red Zone" Restrict access to authorized personnel.[1] Use a dedicated balance for weighing to prevent cross-contamination of common lab surfaces.[1]
Procedural Wet Wiping / Decontamination Dry sweeping is prohibited.[1] Use wet-wiping methods with weak acidic detergents (e.g., dilute citric acid) to neutralize amine residues.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.[1] The lipophilic nature of the benzofuran ring facilitates rapid permeation through thin nitrile rubber.[1]

A. Hand Protection (The "Double-Glove" Protocol)[1]
  • Inner Layer: 4 mil Nitrile (Disposable).[1] Purpose: Dexterity and sweat absorption.[1]

  • Outer Layer: Silver Shield® (Laminate Film) or Viton® .[1]

    • Rationale: Laminate film provides >480 minutes breakthrough time for aromatic amines and chlorinated solvents often used in synthesis.[1] Standard nitrile may degrade in <15 minutes upon direct exposure [2].[1]

  • Alternative (Short duration only): Double-gloved High-Performance Nitrile (minimum 8 mil total thickness) with immediate change upon splash.[1]

B. Respiratory Protection
  • Primary: All handling must occur inside a fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) + P100 Cartridges .[1]

    • Rationale: The "OV" component captures organic vapors; the "AG" (Acid Gas) component is often recommended for amines (bases) depending on the specific cartridge chemistry, but standard OV is critical for the benzofuran.[1] The P100 filter handles particulates if the substance is a solid salt.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are inadequate due to the corrosive nature of amines.[1]

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1]

    • Rationale: Cotton coats absorb liquids and hold toxic compounds against the skin.[1] Tyvek repels liquid splashes.[1]

Operational Workflow: Donning & Doffing

The highest risk of exposure occurs when removing contaminated PPE.[1] Follow this self-validating logic flow.

PPE_Workflow start Start: Entry to Red Zone glove_inner 1. Don Inner Nitrile Gloves (Check for tears) start->glove_inner suit 2. Don Tyvek Lab Coat (Tape cuffs over inner gloves) glove_inner->suit glove_outer 3. Don Outer Laminate/Viton Gloves suit->glove_outer work EXECUTE EXPERIMENT (In Fume Hood) glove_outer->work clean 4. Decontaminate Outer Gloves (Wipe with dilute acetic acid/water) work->clean remove_outer 5. Remove Outer Gloves (Peel from cuff, turn inside out) clean->remove_outer remove_suit 6. Remove Lab Coat (Roll outward to trap contaminants) remove_outer->remove_suit remove_inner 7. Remove Inner Gloves (Do not touch skin) remove_suit->remove_inner wash 8. Wash Hands (Soap/Water) 20 Seconds remove_inner->wash

Figure 1: Sequential logic for PPE application and removal to minimize cross-contamination.[1]

Emergency Response Protocols

Scenario A: Skin Exposure
  • Immediate Action: Move to safety shower. Do not try to wipe the chemical off (this drives it deeper into pores).[1]

  • Flush: Rinse with tepid water for 15 minutes .

  • Neutralization: Do not use vinegar or acids on skin burns unless explicitly directed by a physician; thermal heat from neutralization can worsen injury.[1] Stick to water.[1]

Scenario B: Spill Cleanup (< 100 mL/g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator and Laminate Gloves.[1]

  • Contain: Use Chemizorb® or vermiculite.[1]

  • Neutralize: For amine spills, apply a specific neutralizer (e.g., dilute citric acid solution) if the spill is on a non-reactive surface, or simply absorb.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Amine".

Waste Disposal & Deactivation

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with oxidizers (peroxides, nitric acid) as amines can form explosive N-oxides or ignite.[1]

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be double-bagged and disposed of as hazardous chemical waste.[1]

  • Glassware: Rinse with acetone, then soak in a 5% HCl bath (to protonate the amine into a water-soluble salt) before final washing.[1]

References

  • National Toxicology Program (NTP). (2023).[1] Toxicology and Carcinogenesis Studies of Benzofuran. U.S. Department of Health and Human Services.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: Benzofuran Derivatives and Safety. National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

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